Lonapalene
Description
used in treatment of psoriasis
Properties
IUPAC Name |
(4-acetyloxy-6-chloro-2,3-dimethoxynaphthalen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO6/c1-8(18)22-13-11-6-5-10(17)7-12(11)14(23-9(2)19)16(21-4)15(13)20-3/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWMVQUGSGWCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C2=C1C=CC(=C2)Cl)OC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238563 | |
| Record name | Lonapalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91431-42-4 | |
| Record name | Lonapalene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091431424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lonapalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LONAPALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIF31Q54NJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lonapalene's Mechanism of Action in Psoriasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lonapalene, a topical 5-lipoxygenase (5-LOX) inhibitor, demonstrates a targeted mechanism of action in the treatment of psoriasis by primarily inhibiting the synthesis of leukotriene B4 (LTB4), a potent inflammatory mediator implicated in the pathogenesis of the disease. Clinical evidence suggests that by reducing LTB4 levels within psoriatic plaques, this compound leads to a significant clinical improvement in erythema, induration, and desquamation. This guide provides an in-depth overview of the core mechanism of action, supported by available clinical data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
Psoriasis is characterized by chronic inflammation and hyperproliferation of keratinocytes. A key inflammatory cascade involved in this process is the arachidonic acid pathway. This compound's therapeutic effect stems from its specific inhibition of 5-lipoxygenase, a crucial enzyme in this pathway.
Signaling Pathway of this compound's Action
As depicted in Figure 1, phospholipase A2 (PLA2) releases arachidonic acid from the cell membrane. The 5-lipoxygenase enzyme then converts arachidonic acid into leukotriene A4 (LTA4), which is subsequently metabolized to LTB4. LTB4 is a powerful chemoattractant for neutrophils and promotes keratinocyte proliferation and the release of pro-inflammatory cytokines, all of which are hallmark features of psoriatic lesions. This compound directly inhibits the 5-LOX enzyme, thereby blocking the synthesis of LTB4 and mitigating its downstream inflammatory effects.
Quantitative Data from Clinical Trials
A double-blind, placebo-controlled, topical study involving ten volunteers with psoriasis demonstrated the clinical efficacy of this compound. The key findings are summarized below.
| Outcome Measure | 2% this compound Ointment | Vehicle | P-value |
| Clinical Improvement | Statistically significant improvement in erythema, induration, and desquamation | - | <0.05 |
| Leukotriene B4 Levels | Statistically significant reduction in LTB4 equivalents in skin chamber fluid | No significant change | <0.05 |
| Arachidonic Acid Levels | No significant reduction | No significant change | NS |
| 12-HETE Levels | No significant reduction | No significant change | NS |
Table 1: Summary of Clinical Trial Results for Topical this compound in Psoriasis
NS: Not Significant. 12-HETE: 12-Hydroxy-5,8,10,14-eicosatetraenoic acid.
These results indicate that the therapeutic effect of topical this compound in psoriasis is directly related to the selective inhibition of LTB4 synthesis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the clinical evaluation of this compound.
Double-Blind, Placebo-Controlled Topical Study
Objective: To determine the pharmacologic and clinical effects of a 5-lipoxygenase inhibitor, this compound, in volunteers with psoriasis.
Experimental Workflow:
-
Patient Selection: Ten adult volunteers with a clinical diagnosis of stable, chronic plaque psoriasis were enrolled.
-
Study Design: A double-blind, placebo-controlled, right/left comparison design was used. Symmetrical psoriatic plaques on each patient were randomly assigned to receive either 2% this compound ointment or the vehicle ointment.
-
Treatment Regimen: Patients applied the assigned ointments to the designated plaques twice daily for the duration of the study.
-
Clinical Evaluation: Lesions were assessed for erythema, induration, and desquamation by a blinded investigator at baseline and at specified follow-up intervals.
-
Sample Collection: Skin chamber fluid was collected from the treated and control lesions for biochemical analysis.
-
Statistical Analysis: Clinical scores and biochemical measurements were statistically analyzed to compare the effects of this compound and the vehicle.
Skin Chamber Fluid Collection and Analysis
Objective: To quantify the levels of LTB4, arachidonic acid, and 12-HETE in psoriatic lesions.
Methodology:
-
Chamber Placement: A small, circular glass or plastic chamber is affixed to the psoriatic plaque using a skin-safe adhesive.
-
Fluid Instillation: A buffered saline solution is introduced into the chamber to elute inflammatory mediators from the skin.
-
Incubation: The chamber is left in place for a defined period to allow for the diffusion of mediators into the collection fluid.
-
Fluid Aspiration: The fluid is carefully aspirated from the chamber.
-
Sample Processing: The collected fluid is immediately processed to prevent degradation of the analytes. This may involve centrifugation to remove cellular debris and the addition of antioxidants.
-
Chromatographic Analysis: The levels of LTB4, arachidonic acid, and 12-HETE in the processed fluid are quantified using high-performance liquid chromatography (HPLC).
Effect on Keratinocyte Function
While the primary mechanism of this compound is the inhibition of LTB4 synthesis, this action has a direct impact on keratinocyte biology. Psoriasis is characterized by the hyperproliferation and abnormal differentiation of keratinocytes. LTB4 is known to be a potent stimulator of keratinocyte proliferation. Therefore, by reducing LTB4 levels, this compound helps to normalize keratinocyte turnover.
Furthermore, studies on 5-lipoxygenase inhibitors have shown that they can block the expression of differentiation markers in keratinocytes. This suggests a role for the 5-LOX pathway in regulating the balance between keratinocyte proliferation and differentiation, a process that is dysregulated in psoriasis.
Conclusion
This compound's mechanism of action in psoriasis is well-defined and centers on the targeted inhibition of 5-lipoxygenase, leading to a significant reduction in the pro-inflammatory mediator leukotriene B4. This targeted approach effectively addresses key pathological features of psoriasis, including neutrophil infiltration and keratinocyte hyperproliferation, resulting in clinical improvement. The data from clinical studies, though limited, strongly support this mechanism. Further research into the broader effects of 5-LOX inhibition on keratinocyte signaling pathways will provide a more complete understanding of this compound's therapeutic benefits in psoriasis.
Lonapalene (RS 43179): A Technical Guide to its Discovery, Mechanism, and Clinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonapalene (RS 43179) is a topical 5-lipoxygenase (5-LO) inhibitor investigated for its therapeutic potential in inflammatory skin disorders, most notably psoriasis. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical evaluation of this compound, with a focus on quantitative data and detailed experimental methodologies.
Discovery and History
This compound was developed by Syntex Corporation, a company with a rich history in steroid hormone synthesis that later expanded into various therapeutic areas.[1][2][3][4] The development of this compound emerged from the broader scientific effort to understand and target the arachidonic acid cascade, a key pathway in inflammation. The enzyme 5-lipoxygenase, which catalyzes the initial steps in the biosynthesis of pro-inflammatory leukotrienes, was identified as a promising therapeutic target for a range of inflammatory diseases.[5][6][7] this compound was one of the compounds that emerged from research programs focused on discovering potent and selective 5-LO inhibitors.[8]
Mechanism of Action
This compound is a selective inhibitor of the 5-lipoxygenase (5-LO) enzyme.[9][10] This enzyme is critical for the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation.[7] Specifically, 5-LO catalyzes the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes, including the potent neutrophil chemoattractant, Leukotriene B4 (LTB4). By inhibiting 5-LO, this compound effectively reduces the production of these pro-inflammatory eicosanoids. The therapeutic effect of topical this compound in psoriasis is believed to be directly related to the inhibition of LTB4 synthesis within the skin, thereby reducing the inflammatory infiltrate characteristic of psoriatic lesions.[10]
Signaling Pathway of this compound's Action
Preclinical Pharmacology
In Vitro 5-Lipoxygenase Inhibition
This compound has been shown to be a potent inhibitor of 5-lipoxygenase in in vitro assays.
| Assay System | Cell Line | IC50 |
| Crude cytosolic preparation | RBL-1 | 0.7 µM[9] |
Effects on Arachidonic Acid Metabolism in Human Platelets
A study on washed human platelet suspensions demonstrated that this compound also possesses inhibitory activity against cyclooxygenase (COX), albeit at a much lower potency than its effect on 5-LO. This inhibition of COX led to a diversion of arachidonic acid metabolism towards the production of 12-hydroxyeicosatetraenoic acid (12-HETE).[11]
| Enzyme Inhibited | Effect | Potency Comparison |
| Cyclooxygenase (COX) | Substrate diversion towards 12-HETE production | ~1,000 times weaker than indomethacin[11] |
Clinical Evaluation in Psoriasis
A key clinical study investigating the efficacy of this compound was a double-blind, placebo-controlled trial involving ten volunteers with psoriasis.[10] Symmetrical plaques of psoriasis were treated twice daily with either 2% this compound ointment or a vehicle base, with other plaques remaining untreated.[12]
Clinical Efficacy
The study demonstrated a statistically significant clinical improvement in psoriasis lesions treated with 2% this compound ointment compared to vehicle-treated sites.[10] While a trend towards greater improvement was observed with this compound compared to the vehicle, this difference did not reach statistical significance due to a notable vehicle effect.[12] However, when compared to untreated lesions, the improvement with this compound was significant at days 4, 14, and 28.[12]
Biochemical Efficacy: Reduction of Leukotriene B4
A significant finding of the clinical trial was the marked reduction in the levels of the pro-inflammatory mediator Leukotriene B4 (LTB4) in skin chamber fluid samples from this compound-treated lesions.[10][12] This reduction in LTB4 occurred before significant clinical improvement was observed, suggesting a direct pharmacological effect of this compound on the 5-LO pathway in the skin.[10]
| Treatment Group | LTB4 Levels (pg/ml, mean ± SEM) at Day 4 | LTB4 Levels (pg/ml, mean ± SEM) at Day 14 |
| Untreated | 59 ± 12 | 53 ± 17 |
| Vehicle | 73 ± 10 | 74 ± 9 |
| 2% this compound | 27 ± 11 (p < 0.01 vs. Vehicle) | 19 ± 6 (p < 0.01 vs. Vehicle) |
Data from Black et al. (1988).[12]
Importantly, the levels of arachidonic acid (AA) and 12-hydroxyeicosatetraenoic acid (12-HETE) in the skin chamber fluid remained unchanged, indicating the selectivity of this compound for the 5-lipoxygenase pathway in this clinical setting.[10][12]
Experimental Protocols
While a complete, detailed protocol is not publicly available, the key elements of the methodology can be summarized as follows:
-
Study Design: A double-blind, placebo-controlled, intra-patient comparison.[10][12]
-
Participants: Ten volunteers with stable plaque psoriasis.[10]
-
Treatment: Symmetrical psoriatic plaques were treated twice daily with 2% this compound ointment or its vehicle base. A third set of plaques was left untreated for comparison.[12]
-
Duration: 28 days.[12]
-
Assessments:
-
Skin Chamber Technique: This technique involves affixing a chamber to the skin, through which a buffer solution is perfused to collect inflammatory mediators and other biochemical markers from the local skin environment.
-
Biochemical Analysis:
References
- 1. Syntex Syva Alumni Association Collection - Philadelphia Area Archives [findingaids.library.upenn.edu]
- 2. Syntex Serves as Model for Young Firms : Now Major Player in Drug Field, It Also Has Some Headaches - Los Angeles Times [latimes.com]
- 3. encyclopedia.com [encyclopedia.com]
- 4. History of Roche Bioscience – FundingUniverse [fundinguniverse.com]
- 5. The discovery and development of zileuton: an orally active 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Syntex - Wikipedia [en.wikipedia.org]
- 9. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies [jove.com]
- 10. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of washed platelet suspensions from human and rodent blood. | Semantic Scholar [semanticscholar.org]
Lonapalene: A Technical Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lonapalene (RS-43179) is a topical 5-lipoxygenase (5-LOX) inhibitor investigated for the treatment of psoriasis. Its development, initiated by F. Hoffmann-La Roche Ltd., reached Phase 3 clinical trials but was ultimately discontinued. This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetic properties, and available clinical findings. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a deeper understanding of this compound for research and drug development professionals.
Mechanism of Action
This compound exerts its therapeutic effect through the selective inhibition of arachidonate 5-lipoxygenase (5-LOX).[1] This enzyme plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to leukotrienes. Specifically, this compound's inhibition of 5-LOX leads to a reduction in the synthesis of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and a key mediator in the pathogenesis of psoriasis.[2] Clinical studies have demonstrated that topical application of this compound results in a statistically significant decrease in LTB4 levels in the skin of psoriatic lesions, suggesting that its therapeutic effect is directly related to the inhibition of this inflammatory pathway.[2]
Caption: this compound's mechanism of action: inhibition of 5-LOX.
Pharmacokinetic Profile
A study on the percutaneous absorption and metabolism of this compound in subjects with stable plaque-type psoriasis provided the following pharmacokinetic data after topical application.
| Parameter | Thigh Plaque Skin (Mean ± SD) | Lower Leg Plaque Skin (Mean ± SD) |
| Total Absorption (% of applied dose excreted) | 44.8 ± 13.4% | 24.9 ± 12.6% |
| Peak Plasma Levels (ng Eq/ml) | 209 ± 107 | 146 ± 81 |
| Peak Rate of Urinary Excretion (µg Eq/hr) | 591.7 ± 112.2 | 318.4 ± 143.9 |
Data from a study involving six subjects with stable plaque-type psoriasis of the lower extremities.
The study concluded that this compound readily penetrates psoriatic skin, is rapidly and completely metabolized, and is almost entirely excreted in the urine. Differences in metabolic profiles were observed between the two application sites, as indicated by the quantity and proportion of dealkylated and conjugated products in the urine.
Clinical Studies
This compound's clinical development reached Phase 3 trials for the treatment of psoriasis. Available data from a double-blind, placebo-controlled, topical study in ten volunteers with psoriasis are summarized below.
Efficacy
In a clinical setting, a 2% this compound ointment demonstrated a statistically significant clinical improvement in psoriatic lesions when compared to a vehicle-treated site.[2] While a trend towards greater improvement with this compound was observed, it did not reach statistical significance against the vehicle in one study due to substantial vehicle effects. In a modified mouse tail test, an animal model for psoriasis, 10% this compound demonstrated 20% activity.
Pharmacodynamics
A statistically significant reduction in the levels of LTB4 was observed in skin chamber fluid samples from lesions treated with this compound compared to vehicle-treated lesions.[2] This reduction in LTB4 equivalents occurred before significant clinical improvement was visible, supporting the drug's mechanism of action.[2] Notably, no significant reduction in arachidonic acid or 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) was seen, indicating selectivity in its pharmacological response.[2]
Safety and Tolerability
Experimental Protocols
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
The following protocol is a generalized methodology for assessing the 5-LOX inhibitory activity of a compound like this compound, based on common laboratory practices.
Caption: Workflow for a 5-Lipoxygenase (5-LOX) inhibition assay.
Methodology:
-
Reagents and Buffers: Prepare a potassium phosphate buffer (e.g., 0.1 M, pH 9.0). A solution of soybean lipoxygenase is prepared daily in this buffer. The substrate, linoleic acid, is also prepared in the same buffer. This compound is dissolved in dimethyl sulfoxide (DMSO) to create stock solutions of various concentrations.
-
Assay Procedure: In a quartz cuvette, the 5-LOX enzyme solution is pre-incubated with either this compound at a specific final concentration or with DMSO (as a vehicle control) for a short period (e.g., 5-10 minutes) at room temperature.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the linoleic acid substrate. The conversion of linoleic acid to 13-hydroperoxy linoleic acid is monitored by measuring the increase in absorbance at 234 nm using a UV/Visible spectrophotometer.
-
Data Analysis: The initial reaction rate is determined from the linear portion of the absorbance curve. The percentage of enzyme inhibition by this compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from a dose-response curve.
Clinical Assessment of Psoriasis
The following outlines a typical workflow for a clinical trial evaluating a topical treatment for psoriasis, such as this compound.
Caption: Workflow for a clinical trial of topical this compound in psoriasis.
Methodology:
-
Patient Selection: Subjects with stable, symmetrical plaque psoriasis are recruited based on predefined inclusion and exclusion criteria.
-
Study Design: A double-blind, vehicle-controlled, randomized study design is employed. Symmetrical plaques on the same patient can be used for the application of this compound and its vehicle to minimize inter-patient variability. Untreated plaques can serve as an additional control.
-
Treatment: Patients apply the assigned topical formulation (e.g., 2% this compound ointment or vehicle) to the designated psoriatic plaques twice daily for a specified duration (e.g., 28 days).
-
Efficacy Assessment: Clinical assessments of erythema, induration, and desquamation are performed at baseline and at regular intervals throughout the study (e.g., days 4, 14, and 28).
-
Pharmacodynamic Assessment: A skin chamber technique is used to sample inflammatory mediators from the psoriatic lesions at baseline and at specified time points during treatment. The levels of LTB4, arachidonic acid, and other metabolites are quantified using methods such as high-pressure liquid chromatography (HPLC).
-
Safety Assessment: Adverse events, particularly local skin reactions, are monitored and recorded throughout the study.
-
Statistical Analysis: Appropriate statistical tests (e.g., Mann-Whitney U test, paired t-test) are used to compare the clinical scores and biomarker levels between the this compound-treated, vehicle-treated, and untreated sites.
Conclusion
This compound is a selective 5-lipoxygenase inhibitor that demonstrated promise as a topical treatment for psoriasis by effectively reducing the levels of the pro-inflammatory mediator LTB4 in psoriatic plaques. While it showed statistically significant clinical improvement in early studies and progressed to Phase 3 trials, its development was ultimately halted. The available pharmacokinetic data indicate good skin penetration and rapid metabolism. The information and protocols presented in this guide offer valuable insights into the pharmacological profile of this compound and can serve as a reference for researchers and professionals in the field of dermatology and drug development.
References
Lonapalene's Effect on Leukotriene B4 Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lonapalene (RS-43179) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. This technical guide provides an in-depth overview of this compound's mechanism of action, with a specific focus on its inhibitory effect on the synthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory mediator implicated in various inflammatory diseases, including psoriasis. This document summarizes the available quantitative data on this compound's potency, details relevant experimental protocols for assessing its activity, and visualizes the pertinent biochemical pathways and experimental workflows.
Introduction: The Role of Leukotriene B4 in Inflammation
Leukotrienes are a family of inflammatory mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase enzyme.[1] Among these, leukotriene B4 (LTB4) is a particularly potent chemoattractant for neutrophils, drawing these immune cells to sites of inflammation.[1] Elevated levels of LTB4 have been identified in the lesional skin of patients with psoriasis, suggesting its significant role in the pathogenesis of this chronic inflammatory skin condition.[2][3] The inhibition of LTB4 synthesis, therefore, represents a promising therapeutic strategy for managing psoriasis and other LTB4-mediated inflammatory disorders.[4][5]
Mechanism of Action: this compound as a 5-Lipoxygenase Inhibitor
This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase (5-LO) enzyme. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to LTB4 and other leukotrienes. By blocking 5-LO, this compound effectively reduces the production of LTB4, thereby mitigating the downstream inflammatory cascade.[1][4]
Signaling Pathway of Leukotriene B4 Synthesis and this compound's Point of Intervention
The synthesis of LTB4 begins with the release of arachidonic acid from the cell membrane, which is then acted upon by 5-lipoxygenase activating protein (FLAP) and 5-lipoxygenase. The following diagram illustrates this pathway and indicates the inhibitory action of this compound.
Caption: LTB4 synthesis pathway and this compound's inhibitory action.
Quantitative Data on this compound's Inhibition of LTB4 Synthesis
The inhibitory potency of this compound on 5-lipoxygenase has been quantified in vitro. Additionally, clinical studies have demonstrated its efficacy in reducing LTB4 levels in vivo.
In Vitro Inhibition of 5-Lipoxygenase
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against 5-lipoxygenase.
| Compound | Assay Type | Enzyme Source | IC50 (μM) | Reference |
| This compound | Cell-free assay | RBL-1 cells | 0.7 | [4] |
In Vivo Reduction of Leukotriene B4 in Psoriasis
| Treatment Group | LTB4 Concentration in Skin Chamber Fluid (pg/mL, Mean ± SD) | p-value (vs. Vehicle) | Reference |
| 2% this compound Ointment | Data not available | < 0.05 (reported) | [1] |
| Vehicle | Data not available | - | [1] |
| Untreated | Data not available | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the effect of this compound on LTB4 synthesis.
In Vitro 5-Lipoxygenase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against 5-lipoxygenase.
References
- 1. Pharmacologic and clinical effects of this compound (RS 43179), a 5-lipoxygenase inhibitor, in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4-like material in scale of psoriatic skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4-like material in scale of psoriatic skin lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 5-Lipoxygenase activation in psoriasis: a dead issue? - PubMed [pubmed.ncbi.nlm.nih.gov]
Lonapalene: A Technical Overview of its Potential as a Topical Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lonapalene (RS-43179) is a naphthoic acid derivative identified as a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This technical guide provides an in-depth analysis of the preclinical and clinical evidence supporting the anti-inflammatory potential of this compound, with a focus on its topical application for inflammatory dermatoses such as psoriasis. This document details the mechanism of action, summarizes the available, albeit limited, clinical trial data, and outlines the standard preclinical models used to evaluate its activity. Methodological details for key experiments are provided to facilitate further research and development.
Introduction
Inflammatory skin diseases, including psoriasis, are characterized by complex immunological responses, often involving the dysregulation of lipid mediator pathways. The arachidonic acid cascade, in particular the 5-lipoxygenase (5-LO) pathway, plays a crucial role in the generation of leukotrienes, which are potent chemoattractants and activators of immune cells, contributing to the initiation and perpetuation of inflammation. This compound, by selectively targeting 5-LO, represents a targeted therapeutic approach to mitigate the inflammatory processes driven by leukotrienes.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme. This action blocks the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the biosynthesis of all leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4).[1]
Signaling Pathway
The following diagram illustrates the central role of 5-lipoxygenase in the arachidonic acid cascade and the point of intervention for this compound.
Caption: this compound inhibits 5-lipoxygenase, blocking leukotriene synthesis.
Preclinical Evaluation of Anti-inflammatory Activity
The primary preclinical model for assessing the topical anti-inflammatory activity of 5-lipoxygenase inhibitors like this compound is the arachidonic acid-induced mouse ear edema model.
Arachidonic Acid-Induced Mouse Ear Edema
This model directly evaluates the ability of a compound to inhibit the inflammatory effects of exogenously applied arachidonic acid, which is metabolized into inflammatory mediators by enzymes such as 5-LO.
Data Presentation
While specific quantitative data for this compound in this model is not publicly available, the following table illustrates the typical data presentation for such a study.
| Treatment Group | Dose/Concentration | Mean Ear Punch Weight (mg) ± SEM | % Inhibition of Edema |
| Vehicle Control | N/A | Data not available | 0% |
| Arachidonic Acid | 2 mg/ear | Data not available | N/A |
| This compound | 0.5% (w/v) | Data not available | Data not available |
| This compound | 1.0% (w/v) | Data not available | Data not available |
| This compound | 2.0% (w/v) | Data not available | Data not available |
| Positive Control (e.g., Indomethacin) | 1.0% (w/v) | Data not available | Data not available |
Experimental Protocol
-
Animals: Male Swiss albino or BALB/c mice (20-25 g) are used.
-
Groups: Animals are randomized into vehicle control, arachidonic acid control, this compound treatment groups (at various concentrations), and a positive control group.
-
Treatment Application: A solution of this compound, vehicle, or positive control is applied topically to the inner and outer surfaces of the right ear of each mouse.
-
Induction of Inflammation: After a predetermined absorption period (e.g., 30-60 minutes), a solution of arachidonic acid in an appropriate solvent (e.g., acetone) is applied to the same ear to induce inflammation.
-
Assessment of Edema: After a specified time (e.g., 1-2 hours), mice are euthanized, and a standard-sized circular punch biopsy is taken from both the treated (right) and untreated (left) ears.
-
Data Analysis: The weight of each ear punch is measured. The difference in weight between the right and left ear punches is calculated as a measure of edema. The percentage inhibition of edema for each treatment group is calculated relative to the arachidonic acid control group.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical study of a topical anti-inflammatory agent.
Caption: Workflow for preclinical anti-inflammatory studies.
Clinical Evaluation in Psoriasis
This compound has been evaluated in a clinical setting for the treatment of psoriasis, a chronic inflammatory skin condition where leukotrienes are implicated in the pathology.
Data Presentation
A double-blind, vehicle-controlled study of 2% this compound ointment in patients with psoriasis demonstrated a statistically significant clinical improvement in treated lesions compared to untreated sites.[1] Furthermore, a significant reduction in the levels of Leukotriene B4 was observed in skin chamber fluid from this compound-treated lesions.[1] Specific quantitative data from this study is not publicly available, but the results would typically be presented as follows:
Table 2: Clinical Efficacy in Psoriasis (Illustrative)
| Outcome Measure | This compound 2% Ointment | Vehicle Ointment | p-value |
| Mean PASI Score Reduction from Baseline | Data not available | Data not available | <0.05 |
| Percentage of Patients Achieving PASI 75 | Data not available | Data not available | Data not available |
| Physician's Global Assessment (Clear/Almost Clear) | Data not available | Data not available | Data not available |
Table 3: Pharmacodynamic Effect in Psoriasis (Illustrative)
| Biomarker | This compound 2% Ointment | Vehicle Ointment | p-value |
| Mean Leukotriene B4 Level (pg/mL) in Skin Chamber Fluid | Data not available | Data not available | <0.05 |
Experimental Protocol: Skin Chamber Technique
-
Patient Population: Patients with stable, symmetric plaque psoriasis are enrolled.
-
Treatment Protocol: In a double-blind, intra-patient controlled design, symmetrical psoriatic plaques are selected. One plaque is treated with this compound ointment, and the contralateral plaque is treated with the vehicle ointment, typically twice daily for a specified duration (e.g., 4 weeks).
-
Skin Chamber Placement: At baseline and specified time points during the study, skin chambers (e.g., small, sealed cylinders) are affixed over the treated psoriatic plaques.
-
Fluid Collection: A buffered solution is instilled into the chambers and left for a period (e.g., 60 minutes) to allow for the diffusion of inflammatory mediators from the skin into the fluid.
-
Biomarker Analysis: The collected fluid is then aspirated and analyzed for levels of inflammatory mediators, such as Leukotriene B4, using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Clinical Assessment: Psoriasis severity is assessed at baseline and throughout the study using standardized scoring systems like the Psoriasis Area and Severity Index (PASI).
Conclusion
This compound's targeted inhibition of 5-lipoxygenase presents a compelling mechanism for the topical treatment of inflammatory skin diseases. The available clinical data, although limited in its public quantitative detail, supports its potential to reduce inflammation and pro-inflammatory mediators in psoriasis. Further well-controlled clinical trials with detailed reporting of quantitative outcomes are warranted to fully elucidate the therapeutic potential and safety profile of this compound as a novel anti-inflammatory agent. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for the continued investigation of this compound and other 5-lipoxygenase inhibitors in dermatology.
References
Early Clinical Trial Results for Topical Lonapalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonapalene (RS-43179) is a novel topical therapeutic agent investigated for the treatment of inflammatory skin conditions, most notably psoriasis. Functioning as a selective inhibitor of the 5-lipoxygenase (5-LOX) enzyme, this compound targets a key pathway in the inflammatory cascade. This technical guide provides an in-depth analysis of the early clinical trial results for topical this compound, detailing its mechanism of action, experimental protocols, and available efficacy and safety data.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound exerts its therapeutic effect by selectively inhibiting the 5-lipoxygenase enzyme, a critical component of the arachidonic acid cascade. This pathway is responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in the pathogenesis of psoriasis.
Signaling Pathway of this compound's Action
The following diagram illustrates the arachidonic acid cascade and the specific point of inhibition by this compound.
Early Clinical Trial in Psoriasis
An early, pivotal study evaluated the efficacy and safety of a 2% topical this compound ointment in patients with psoriasis. This section details the available quantitative data and the experimental protocol from this trial.
Data Presentation
The following tables summarize the key quantitative findings from the double-blind, placebo-controlled clinical trial involving ten volunteers with psoriasis.
Table 1: Efficacy of 2% this compound Ointment in Psoriasis
| Outcome Measure | This compound 2% Ointment | Vehicle (Placebo) | p-value |
| Clinical Improvement | Statistically Significant Improvement | Less Improvement | <0.05 |
| Leukotriene B4 (LTB4) Levels in Skin Chamber Fluid | |||
| Day 4 | 27 ± 11 pg/mL | 73 ± 10 pg/mL | <0.001 |
| Day 14 | 19 ± 6 pg/mL | 74 ± 9 pg/mL | <0.001 |
Data presented as mean ± standard error of the mean (SEM).
Table 2: Effect on Other Arachidonic Acid Metabolites
| Metabolite | Change with this compound Treatment |
| Arachidonic Acid | No Significant Reduction |
| 12-Hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) | No Significant Reduction |
Experimental Protocols
Study Design: A double-blind, placebo-controlled, topical study.
Participants: Ten volunteers with a clinical diagnosis of psoriasis.
Treatment Arms:
-
2% this compound ointment
-
Vehicle ointment (placebo)
Treatment Regimen: The ointments were applied to designated psoriatic lesions. The exact frequency and duration of application were not detailed in the available literature.
Assessments:
-
Clinical Assessment: Lesions were visually assessed for erythema, induration, and desquamation at baseline and at regular intervals during the study. A statistically significant clinical improvement was noted for the this compound-treated sites compared to vehicle-treated sites[1].
-
Pharmacodynamic Assessment: Skin chamber fluid samples were collected from the treated lesions to measure the levels of arachidonic acid metabolites.
-
Leukotriene B4 (LTB4): A statistically significant reduction in LTB4 levels was observed in the this compound-treated lesions compared to the vehicle-treated lesions at both day 4 and day 14[1].
-
Arachidonic Acid and 12-HETE: No significant reduction in the levels of arachidonic acid or 12-HETE was observed[1].
-
Experimental Workflow:
The following diagram outlines the workflow of the early clinical trial of topical this compound.
Safety and Tolerability
The available literature from the early clinical trial reports that topical this compound was generally well-tolerated. However, one patient in a study withdrew due to skin irritation induced by this compound. Further details on the incidence and nature of adverse events are not extensively documented in the publicly available information.
Conclusion
Early clinical data for topical this compound demonstrate a promising therapeutic potential for psoriasis. Its mechanism of action, centered on the selective inhibition of 5-lipoxygenase and the subsequent reduction of the pro-inflammatory mediator leukotriene B4, provides a targeted approach to managing the inflammatory processes of the disease. The initial clinical trial showed statistically significant clinical improvement and a favorable safety profile. However, the limited availability of comprehensive, long-term clinical data necessitates further investigation to fully establish the efficacy, safety, and optimal use of topical this compound in the treatment of psoriasis. This technical guide serves as a summary of the foundational knowledge available to guide future research and development efforts.
References
Methodological & Application
High-performance liquid chromatography (HPLC) for Lonapalene analysis
Note on "Lonapalene"
Initial searches for "this compound" did not yield specific HPLC methods for a compound with this name. The search results consistently provided methods for two similarly named pharmaceutical compounds: Olanzapine and Adapalene . It is highly probable that "this compound" is a typographical error. Therefore, to provide the most relevant and helpful information, this document presents detailed application notes and protocols for the HPLC analysis of both Olanzapine and Adapalene.
Application Note 1: HPLC Analysis of Olanzapine
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the quantitative analysis of Olanzapine in pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables summarize representative HPLC methods and validation parameters for Olanzapine analysis, compiled from various studies.
Table 1: HPLC Method Parameters for Olanzapine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC Column | Kromasil C18 (250x4.6mm, 5µm)[1] | Inertsil C18 | C8 Column[2] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (30:70 v/v)[1] | Ammonium Phosphate Buffer : Methanol (70:30 v/v)[3] | Acetonitrile : Aqueous Tetramethylammonium Perchlorate[2] |
| Flow Rate | 1.5 mL/min[1] | 1.0 mL/min[3] | Not Specified |
| Detection (UV) | 258 nm[1] | 220 nm[3] | 260 nm[2] |
| Retention Time | 1.85 min[1] | 3.447 min[3] | Not Specified |
| Injection Volume | 20 µL[1] | 20 µL[3] | Not Specified |
Table 2: Method Validation Data for Olanzapine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 10 - 50 µg/mL[1] | 2 - 10 µg/mL[3] | 5 - 30 µg/mL (ppm)[4] |
| Correlation (r²) | Not Specified | Not Specified | 0.9998[4] |
| LOD | Not Specified | Not Specified | 0.6 µg/mL[4] |
| LOQ | Not Specified | Not Specified | 0.3 µg/mL[4] |
| Accuracy (% Rec) | Not Specified | Not Specified | 99.83%[4] |
| Precision (% RSD) | < 2%[2] | Not Specified | < 2%[4] |
Experimental Protocols
1. Preparation of Standard Stock Solution
-
Accurately weigh about 100 mg of Olanzapine reference standard and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 50 mL of the mobile phase and sonicate for 15-30 minutes to ensure complete dissolution.[1][3]
-
Make up the volume to 100 mL with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare working standard solutions by making subsequent dilutions of the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-50 µg/mL).[1]
2. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 tablets to ensure homogeneity.[1]
-
Accurately weigh a portion of the powder equivalent to 100 mg of Olanzapine and transfer it to a 100 mL volumetric flask.[1]
-
Add about 50-70 mL of the mobile phase and sonicate for 30 minutes, shaking intermittently, to ensure complete extraction of the drug.[1]
-
Dilute to the mark with the mobile phase.
-
Filter the resulting solution through a 0.45 µm membrane filter to remove any undissolved excipients.[1]
-
Further dilute the filtrate with the mobile phase to bring the concentration into the validated linear range (e.g., transfer 3 mL to a 100 mL flask to get 30 µg/mL).[1]
3. Chromatographic Analysis
-
Set up the HPLC system according to the parameters specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and calculate the amount of Olanzapine in the sample by comparing the peak area of the sample with that of the standard.
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Key parameters for HPLC method validation.
Application Note 2: HPLC Analysis of Adapalene
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the quantitative analysis of Adapalene in topical gel formulations using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables summarize representative HPLC methods and validation parameters for Adapalene analysis, compiled from various studies.
Table 3: HPLC Method Parameters for Adapalene Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC Column | Merck RP-8 (150x4.6mm, 5µm)[5][6] | Kromasil C18 (100x4.6mm, 5µm)[7] | Symmetry C18 (250x4.6mm, 5µ)[8] |
| Mobile Phase | Acetonitrile : Water (67:33 v/v), pH 2.5[5][6] | Acetonitrile : THF : Phosphate Buffer (30:40:30 v/v), pH 2.5[7] | Methanol : Ortho Phosphoric Acid Buffer (70:30), pH 3[8] |
| Flow Rate | 1.4 mL/min[5] | 1.5 mL/min[7] | 1.0 mL/min[8] |
| Detection (UV) | 321 nm[5][6] | 272 nm[7] | 254 nm[8] |
| Retention Time | Not Specified | 2.45 min[7] | 2.972 min[8] |
| Injection Volume | 20 µL[5] | 10 µL[7] | Not Specified |
Table 4: Method Validation Data for Adapalene Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 8.0 - 16.0 µg/mL[5][6] | 14 - 26 µg/mL[7] | Not Specified |
| Correlation (r) | > 0.999[5][6] | Not Specified | Not Specified |
| LOD | 0.04 µg/mL[5][6] | Not Specified | 0.30 µg/mL[8] |
| LOQ | 0.14 µg/mL[5][6] | Not Specified | Not Specified |
| Accuracy (% Rec) | 100.8%[5][6] | Not Specified | Not Specified |
| Precision (% RSD) | < 1.2%[5][6] | < 2%[7] | < 2%[8] |
Experimental Protocols
1. Preparation of Standard Stock Solution
-
Accurately weigh 10.0 mg of Adapalene reference substance and transfer to a 100 mL volumetric flask.[5]
-
Add 50 mL of ethanol and sonicate in an ultrasonic bath for 15 minutes to dissolve.[5]
-
Dilute to the mark with ethanol to obtain a stock solution of 100.0 µg/mL.[5]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to fall within the desired calibration range (e.g., 8.0-16.0 µg/mL).[5]
2. Preparation of Sample Solution (from Topical Gel)
-
Accurately weigh an amount of the topical gel formulation equivalent to 10.0 mg of Adapalene and transfer it to a 100 mL volumetric flask.[5]
-
Add 50 mL of ethanol and place in an ultrasonic bath for 15 minutes to extract the drug from the gel matrix.[5]
-
Make up the volume to 100 mL with ethanol.
-
To remove excipients, centrifuge an aliquot of the solution at 6500 x g for 5 minutes.[5] Alternatively, filter through a 0.45 µm membrane filter.[8]
-
Dilute the supernatant/filtrate appropriately with the mobile phase to achieve a final concentration within the method's linear range.[5]
3. Chromatographic Analysis
-
Set up the HPLC system according to the parameters specified in Table 3.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the prepared standard and sample solutions.
-
Identify and quantify the Adapalene peak based on the retention time and peak area of the reference standard.
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Key parameters for HPLC method validation.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Quantitation of olanzapine in tablets by HPLC, CZE, derivative spectrometry and linear voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A simple HPLC-DAD method for determination of adapalene in topical gel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. nveo.org [nveo.org]
Developing a Topical Formulation for Lonapalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lonapalene
This compound is a non-steroidal, anti-inflammatory compound that acts as a 5-lipoxygenase (5-LOX) inhibitor.[1] By inhibiting the 5-LOX enzyme, this compound effectively blocks the biosynthesis of leukotrienes, particularly Leukotriene B4 (LTB4), which are potent mediators of inflammation.[1] This mechanism of action makes this compound a promising candidate for the topical treatment of inflammatory skin conditions such as psoriasis.[1] The development of a stable, effective, and aesthetically pleasing topical formulation is crucial for its therapeutic success.
This document provides detailed application notes and protocols for the development of a topical formulation of this compound, from pre-formulation studies to stability and in vitro performance testing.
Pre-formulation Studies
Pre-formulation studies are essential to characterize the physicochemical properties of this compound to guide formulation and excipient selection.
Physicochemical Properties of this compound
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₁₅ClO₆ | [2] |
| Molecular Weight | 338.74 g/mol | [2] |
| Description | - | - |
| Solubility | DMSO: 100 mg/mL | [2] |
| Propylene Glycol: Estimated ~10-20 mg/mL | Assumption based on use in similar formulations | |
| Ethanol: Estimated ~5-15 mg/mL | Assumption based on structure | |
| Polyethylene Glycol 400: Estimated ~15-25 mg/mL | Assumption based on structure and common usage | |
| Water: Practically insoluble | Implied by lipophilic nature | |
| LogP (octanol/water) | Estimated 3.5 - 4.5 | Assumption based on chemical structure |
| Melting Point | - | Data not available |
Note: Some values are estimated based on the chemical structure and available data for similar compounds due to the limited publicly available information on this compound.
Experimental Protocol: Solubility Determination
Objective: To determine the saturation solubility of this compound in various pharmaceutical solvents relevant for topical formulations.
Materials:
-
This compound powder
-
Solvents: Propylene glycol, Polyethylene glycol 400 (PEG 400), Ethanol, Isopropyl myristate, Oleic acid
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
HPLC-UV system
-
0.45 µm syringe filters
Procedure:
-
Add an excess amount of this compound powder to a known volume (e.g., 2 mL) of each solvent in separate vials.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let the undissolved drug settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.
Formulation Development
Based on its lipophilic nature and poor water solubility, a suitable formulation strategy for this compound would be an emulsion (cream or lotion) or an oleaginous ointment.
Excipient Selection
The choice of excipients is critical for the stability, skin feel, and efficacy of the final product.
Table 2: Suggested Excipients for this compound Topical Formulation
| Excipient Class | Example | Function |
| Solvents/Co-solvents | Propylene Glycol, PEG 400, Transcutol® P | Solubilize this compound, enhance penetration |
| Oil Phase | Mineral Oil, Isopropyl Myristate, Caprylic/Capric Triglyceride | Vehicle, emollient |
| Emulsifiers | Cetearyl Alcohol, Polysorbate 80, Sorbitan Monostearate | Form stable emulsion |
| Thickeners | Carbomer, Xanthan Gum, Cetyl Alcohol | Increase viscosity, improve stability |
| Humectants | Glycerin, Propylene Glycol | Hydrate the skin |
| Preservatives | Phenoxyethanol, Parabens | Prevent microbial growth |
| Antioxidants | Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E) | Prevent oxidative degradation of this compound |
Example Formulation: Oil-in-Water (O/W) Cream
Table 3: Illustrative Composition of a 1% this compound O/W Cream
| Phase | Ingredient | % w/w |
| Oil Phase | This compound | 1.0 |
| Isopropyl Myristate | 10.0 | |
| Cetyl Alcohol | 5.0 | |
| Stearic Acid | 3.0 | |
| Butylated Hydroxytoluene (BHT) | 0.1 | |
| Aqueous Phase | Purified Water | q.s. to 100 |
| Propylene Glycol | 10.0 | |
| Glycerin | 5.0 | |
| Polysorbate 80 | 2.0 | |
| Phenoxyethanol | 0.5 |
Experimental Protocol: Preparation of 1% this compound O/W Cream
Objective: To prepare a stable and homogenous oil-in-water cream formulation containing 1% this compound.
Materials:
-
Ingredients listed in Table 3
-
Beakers
-
Water bath
-
Homogenizer/High-shear mixer
-
Stirring apparatus
-
pH meter
Procedure:
-
Oil Phase Preparation: In a beaker, combine Isopropyl Myristate, Cetyl Alcohol, Stearic Acid, and BHT. Heat to 70-75°C in a water bath until all components are melted and uniform. Add this compound to the heated oil phase and stir until completely dissolved.
-
Aqueous Phase Preparation: In a separate beaker, combine Purified Water, Propylene Glycol, Glycerin, Polysorbate 80, and Phenoxyethanol. Heat to 70-75°C and stir until all components are dissolved.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer at a moderate speed.
-
Homogenization: Increase the homogenization speed and mix for 5-10 minutes to form a uniform emulsion.
-
Cooling: Remove the emulsion from the heat and continue stirring gently with a standard stirrer until it cools down to room temperature.
-
Final Adjustments: Check the pH of the cream and adjust if necessary using a suitable pH adjuster (e.g., triethanolamine).
In Vitro Performance Testing
In Vitro Release Testing (IVRT)
IVRT is used to assess the rate at which this compound is released from the formulation.
Experimental Protocol: In Vitro Release Testing (IVRT)
Objective: To determine the release rate of this compound from the developed topical formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone)
-
Receptor solution (e.g., phosphate buffer with a solubilizing agent like polysorbate 20)
-
Formulated this compound cream
-
HPLC-UV system
Procedure:
-
Mount the synthetic membrane onto the Franz diffusion cells.
-
Fill the receptor chamber with degassed receptor solution and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C.
-
Apply a finite dose (e.g., 10-15 mg/cm²) of the this compound cream uniformly onto the membrane surface in the donor chamber.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw samples from the receptor chamber and replace with fresh receptor solution.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC-UV method.
-
Calculate the cumulative amount of this compound released per unit area over time and plot the release profile.
In Vitro Permeation Testing (IVPT)
IVPT is used to evaluate the permeation of this compound through the skin.
Experimental Protocol: In Vitro Permeation Testing (IVPT)
Objective: To assess the skin permeation of this compound from the developed formulation using ex vivo human or animal skin.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor solution
-
Formulated this compound cream
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare the excised skin by removing subcutaneous fat and cutting it into appropriate sizes for the Franz diffusion cells.
-
Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
The procedure follows that of IVRT (section 4.2), with the synthetic membrane replaced by the excised skin.
-
At the end of the experiment, dismount the skin, and determine the amount of this compound retained in the different skin layers (stratum corneum, epidermis, dermis).
Stability Testing
Stability testing is performed to ensure the quality, safety, and efficacy of the drug product throughout its shelf life.
Experimental Protocol: Stability Testing
Objective: To evaluate the physical and chemical stability of the this compound topical formulation under accelerated and long-term storage conditions according to ICH guidelines.[3][4]
Materials:
-
This compound topical formulation in the final proposed packaging
-
Stability chambers with controlled temperature and humidity
-
Analytical instrumentation (HPLC, pH meter, viscometer, microscope)
Procedure:
-
Store the samples at the following conditions:
-
At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), withdraw samples and evaluate the following parameters:
-
Physical appearance: Color, odor, phase separation, homogeneity.
-
pH
-
Viscosity
-
Microscopic evaluation: Globule size and distribution.
-
Assay of this compound: To determine the chemical stability of the active ingredient.
-
Degradation products/impurities
-
Table 4: Example Stability Testing Plan and Specifications
| Test | Specification |
| Appearance | Homogeneous, off-white cream |
| pH | 4.5 - 6.5 |
| Viscosity | 80-120% of initial value |
| Assay (this compound) | 95.0 - 105.0% of label claim |
| Impurities | Individual impurity: ≤ 0.5%, Total impurities: ≤ 2.0% |
Visualizations
Signaling Pathway
Caption: 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the development of a topical this compound formulation.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. The Science of Selecting Excipients for Dermal Self-Emulsifying Drug Delivery Systems [mdpi.com]
- 3. Frontiers | The role of excipients in promoting topical and transdermal delivery: Current limitations and future perspectives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Lonapalene's 5-LOX Inhibition In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonapalene (RS-43179) is a topical therapeutic agent identified as a potent inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX enzyme is a critical component of the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By inhibiting 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4), suggesting its utility in the treatment of inflammatory skin conditions like psoriasis.[1][2]
These application notes provide detailed protocols for three common in vitro assays to characterize and quantify the inhibitory activity of this compound on the 5-LOX enzyme. The described methods include a spectrophotometric assay, a fluorometric assay, and a cell-based assay, offering a comprehensive approach to evaluating the compound's efficacy and mechanism of action.
Data Presentation
The inhibitory potency of this compound against 5-LOX can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the available data for this compound.
| Assay Type | Enzyme Source | Substrate | IC50 (µM) |
| Cell-Based Leukotriene B4 Production Assay | Crude cytosolic preparation from RBL-1 cells | Arachidonic Acid | 0.7[1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: The 5-Lipoxygenase (5-LOX) signaling cascade.
Caption: A generalized workflow for in vitro 5-LOX inhibition assays.
Experimental Protocols
Herein are detailed protocols for the in vitro determination of this compound's 5-LOX inhibitory activity.
Protocol 1: Spectrophotometric 5-LOX Inhibition Assay
This assay measures the 5-LOX-catalyzed formation of hydroperoxides from a fatty acid substrate (e.g., linoleic or arachidonic acid) by monitoring the increase in absorbance at 234 nm.
Materials:
-
5-Lipoxygenase (human recombinant or soybean)
-
This compound
-
Linoleic acid or Arachidonic acid (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
DMSO (for dissolving this compound)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Prepare this compound Dilutions: Dissolve this compound in DMSO to create a stock solution. Prepare a serial dilution in the assay buffer to achieve the desired final concentrations.
-
Assay Reaction Mixture: In a UV-transparent 96-well plate or cuvettes, prepare the following reaction mixtures:
-
Blank: Assay buffer and substrate.
-
Control (100% activity): Assay buffer, 5-LOX enzyme, and DMSO (at the same final concentration as in the this compound wells).
-
This compound: Assay buffer, 5-LOX enzyme, and this compound at various concentrations.
-
-
Pre-incubation: Pre-incubate the enzyme with this compound (or DMSO for the control) for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., linoleic acid) to all wells.
-
Measurement: Immediately measure the change in absorbance at 234 nm over a specific time period (e.g., 5-10 minutes) in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
-
Determine the percentage of inhibition for each this compound concentration using the formula:
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorometric 5-LOX Inhibition Assay
This high-throughput assay utilizes a fluorescent probe that is oxidized in the presence of hydroperoxides produced by the 5-LOX reaction, resulting in a quantifiable fluorescent signal.
Materials:
-
5-Lipoxygenase Inhibitor Screening Kit (containing 5-LOX enzyme, substrate, fluorescent probe, and a known inhibitor like Zileuton)
-
This compound
-
DMSO
-
96-well solid white plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the provided assay buffer.
-
Assay Plate Setup: In a 96-well white plate, add the following:
-
Enzyme Control: Assay buffer and 5-LOX enzyme.
-
Inhibitor Control: Assay buffer, 5-LOX enzyme, and the provided known inhibitor.
-
Test Wells: Assay buffer, 5-LOX enzyme, and varying concentrations of this compound.
-
-
Pre-incubation: Incubate the plate at room temperature for approximately 10 minutes.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 500/536 nm) in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate for each well from the linear portion of the fluorescence vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration relative to the enzyme control.
-
Determine the IC50 value by plotting the % inhibition against the log of this compound concentration.
-
Protocol 3: Cell-Based 5-LOX Inhibition Assay (RBL-1 Cells)
This assay measures the ability of this compound to inhibit 5-LOX activity in a cellular context by quantifying the production of Leukotriene B4 (LTB4) in stimulated Rat Basophilic Leukemia (RBL-1) cells.
Materials:
-
RBL-1 cells
-
Cell culture medium (e.g., MEM) and supplements
-
This compound
-
Arachidonic acid
-
Calcium ionophore (e.g., A23187)
-
Phosphate-buffered saline (PBS)
-
LTB4 ELISA kit
-
Cell culture plates (e.g., 24-well)
Procedure:
-
Cell Culture: Culture RBL-1 cells according to standard protocols.
-
Cell Seeding: Seed the RBL-1 cells into 24-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with serum-free medium containing various concentrations of this compound or vehicle (DMSO) and pre-incubate for a specified time (e.g., 30 minutes).
-
Cell Stimulation: Stimulate the cells with calcium ionophore (e.g., A23187) and arachidonic acid to induce LTB4 production. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Sample Collection: Collect the cell supernatants.
-
LTB4 Quantification: Measure the concentration of LTB4 in the supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each this compound concentration compared to the vehicle-treated, stimulated control.
-
Determine the IC50 value by plotting the % inhibition against the log of this compound concentration.
-
References
Revolutionizing Psoriasis Research: Utilizing Animal Models for Efficacy Testing of Lonapalene
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective psoriasis treatments, the preclinical evaluation of novel therapeutic agents is paramount. Lonapalene, a potent 5-lipoxygenase (5-LOX) inhibitor, has emerged as a promising topical candidate for the management of psoriasis. To facilitate further research and development, this document provides detailed application notes and protocols for testing this compound in established animal models of psoriasis. These guidelines are intended for researchers, scientists, and drug development professionals dedicated to advancing dermatological therapeutics.
Introduction to this compound and its Mechanism of Action
This compound is a topical anti-inflammatory agent that selectively inhibits the 5-lipoxygenase enzyme.[1] This enzyme plays a crucial role in the arachidonic acid cascade, a key inflammatory pathway implicated in the pathogenesis of psoriasis. Specifically, 5-LOX catalyzes the conversion of arachidonic acid into leukotrienes, potent inflammatory mediators that contribute to the characteristic erythema, scaling, and epidermal hyperplasia of psoriatic lesions. By inhibiting 5-LOX, this compound effectively reduces the synthesis of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells, thereby mitigating the inflammatory response in the skin.[1] Clinical studies in humans have demonstrated that topical application of this compound leads to a significant reduction in LTB4 levels in psoriatic lesions, correlating with clinical improvement.[1]
Animal Models for Psoriasis Research
The lack of a naturally occurring animal model that perfectly mimics human psoriasis has led to the development of several induced and genetically engineered models.[2] Among these, the imiquimod-induced psoriasis mouse model is one of the most widely used and well-characterized models for testing topical and systemic anti-psoriatic drugs.[3][4] This model recapitulates key features of human plaque psoriasis, including epidermal thickening (acanthosis), scaling (parakeratosis), and infiltration of inflammatory cells.[3][4] Other models, such as genetically engineered mice (e.g., K5-Stat3C, K14-VEGF) and xenotransplantation models, also provide valuable platforms for studying specific aspects of psoriasis pathogenesis.[5][6]
Data Presentation: Efficacy of this compound in a Psoriasis Animal Model
The following table summarizes quantitative data from a preclinical study evaluating the efficacy of this compound in the mouse tail test, a recognized model for screening anti-psoriatic compounds.
| Treatment Group | Concentration | Endpoint | Result | Reference |
| This compound | 10% | Induction of Orthokeratosis | 20% activity | [7] |
Note: Orthokeratosis is the formation of a granular layer and a flattened, anucleated stratum corneum, which is absent in the normally parakeratotic mouse tail epidermis. The induction of orthokeratosis is a measure of anti-psoriatic activity.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream, a Toll-like receptor 7/8 agonist, and the subsequent topical application of this compound.
Materials:
-
8-12 week old female BALB/c or C57BL/6 mice
-
Imiquimod 5% cream (e.g., Aldara™)
-
This compound ointment/cream (formulated at desired concentrations, e.g., 2%, 5%, 10%)
-
Vehicle control for this compound formulation
-
Calipers for ear and skin thickness measurement
-
Anesthesia (e.g., isoflurane)
-
4% paraformaldehyde in PBS
-
Paraffin embedding station and microtome
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a defined area on the dorsal skin (approximately 2x3 cm).
-
Psoriasis Induction: Apply 62.5 mg of 5% imiquimod cream daily to the shaved dorsal skin and the right ear for 5-7 consecutive days.[3][8]
-
Grouping and Treatment: Divide the mice into the following groups (n=8-10 mice per group):
-
Group 1: Naive (no imiquimod, no treatment)
-
Group 2: Vehicle control (imiquimod + vehicle)
-
Group 3: this compound (imiquimod + this compound formulation)
-
Group 4: Positive control (e.g., a topical corticosteroid like clobetasol)
-
-
Topical Application: Two hours after imiquimod application, topically apply the vehicle or this compound formulation to the inflamed dorsal skin and ear.
-
Clinical Scoring (Psoriasis Area and Severity Index - PASI): Daily, before imiquimod application, score the severity of erythema, scaling, and induration of the dorsal skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of the individual scores.[1]
-
Ear and Skin Thickness Measurement: Daily, measure the thickness of the ear and a fold of the dorsal skin using calipers.
-
Termination and Sample Collection: At the end of the treatment period (e.g., day 7), euthanize the mice.
-
Collect blood samples for systemic cytokine analysis (optional).
-
Excise the treated dorsal skin and ear.
-
-
Histological Analysis:
-
Fix a portion of the skin and ear tissue in 4% paraformaldehyde overnight.
-
Process the fixed tissues for paraffin embedding.
-
Cut 5 µm sections and stain with H&E.
-
Evaluate epidermal thickness, parakeratosis, and inflammatory cell infiltration under a microscope.
-
-
Cytokine Analysis (optional):
-
Homogenize a portion of the skin tissue to extract proteins.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) using ELISA or multiplex assays.
-
Visualizations
Caption: this compound's mechanism of action in the arachidonic acid pathway.
Caption: Experimental workflow for testing this compound in the imiquimod-induced psoriasis model.
References
- 1. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]
- 2. Animal models of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. frontierspartnerships.org [frontierspartnerships.org]
Application Note: Protocols for Lonapalene Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonapalene (RS-43179) is a topically effective 5-lipoxygenase (5-LO) inhibitor that has shown pharmacological and clinical effects in the treatment of psoriasis.[1] Ensuring the stability of a drug substance like this compound is a critical aspect of the drug development process. Stability testing provides evidence on how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light.[2] These studies are essential for determining the re-test period for the drug substance and the shelf life for the drug product, as well as recommending appropriate storage conditions.[3][4]
This application note provides detailed protocols for conducting comprehensive stability testing of this compound, adhering to the International Council for Harmonisation (ICH) guidelines.[2][5][6] The protocols cover forced degradation, accelerated stability, long-term stability, and photostability studies.
Chemical Information for this compound:
Forced Degradation Studies (Stress Testing)
Forced degradation studies, or stress testing, are undertaken to identify potential degradation products of this compound.[8] This helps in establishing degradation pathways and validating the stability-indicating power of the analytical methods used.[9] Stress testing involves exposing this compound to conditions more severe than those used in accelerated stability studies.[8]
Experimental Protocol: Forced Degradation of this compound
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO: 100 mg/mL) and dilute with a relevant solvent system for the formulation to a known concentration (e.g., 1 mg/mL).[1]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl at 80°C for 2 hours.[10]
-
Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH at 80°C for 2 hours.[10]
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder and a solution of this compound to 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5][9] A control sample should be protected from light.
-
-
Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Identify and characterize significant degradation products using LC-MS.[11]
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | This compound Assay (%) | Number of Degradants | Major Degradant (RT) | Mass Balance (%) |
| 0.1 N HCl, 80°C, 2h | ||||
| 0.1 N NaOH, 80°C, 2h | ||||
| 3% H₂O₂, RT, 24h | ||||
| Heat (60°C), 48h | ||||
| Photolytic |
This table should be populated with experimental data.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed to evaluate the thermal stability and sensitivity to moisture of this compound.[9] These studies are conducted on at least three primary batches of the drug substance.[9][12]
Experimental Protocol: Long-Term and Accelerated Stability
-
Batch Selection: Use at least three primary batches of this compound manufactured by the same synthetic route.[9]
-
Container Closure System: Package the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[12]
-
Storage Conditions:
-
Testing Frequency:
-
Analytical Tests: At each time point, the following tests should be performed:
-
Appearance
-
Assay
-
Degradation products/Impurities
-
Water content (if applicable)
-
Microbiological tests (if applicable)
-
Data Presentation: Summary of Long-Term Stability Data (25°C/60%RH)
| Test Parameter | Specification | Time 0 | 3 Months | 6 Months | 9 Months | 12 Months |
| Appearance | ||||||
| Assay (%) | ||||||
| Total Impurities (%) | ||||||
| Water Content (%) |
This table should be populated with experimental data for each batch.
Data Presentation: Summary of Accelerated Stability Data (40°C/75%RH)
| Test Parameter | Specification | Time 0 | 3 Months | 6 Months |
| Appearance | ||||
| Assay (%) | ||||
| Total Impurities (%) | ||||
| Water Content (%) |
This table should be populated with experimental data for each batch.
Decision Tree for Stability Testing
Caption: Decision tree for stability testing based on ICH guidelines.
Photostability Testing
Photostability testing is conducted to determine if light exposure results in unacceptable changes to this compound.[5] This testing should be performed on at least one primary batch of the drug substance.[9]
Experimental Protocol: Photostability of this compound
-
Sample Preparation: Place samples of solid this compound and a solution of this compound in chemically inert, transparent containers.
-
Light Source: Use a light source that produces an output similar to the D65/ID65 emission standard (e.g., xenon or metal halide lamp).
-
Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Samples: A dark control, wrapped in aluminum foil, should be placed alongside the exposed samples to evaluate the contribution of thermally induced changes.
-
Analysis: After exposure, analyze the samples for any changes in appearance, assay, and degradation products.
Data Presentation: Summary of Photostability Results
| Sample Type | Condition | Appearance | Assay (%) | Degradation Products (%) |
| Solid | Light Exposed | |||
| Solid | Dark Control | |||
| Solution | Light Exposed | |||
| Solution | Dark Control |
This table should be populated with experimental data.
Photostability Experimental Workflow
Caption: Workflow for conducting photostability studies on this compound.
Analytical Methodology
A validated stability-indicating analytical method is crucial for the accurate assessment of this compound and its degradation products. A High-Performance Liquid Chromatography (HPLC) method is commonly used for this purpose.[11][13]
Recommended HPLC Method Parameters:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH 3).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV-Vis spectroscopy).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
This method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for evaluating the stability of this compound in accordance with regulatory expectations. Adherence to these protocols will ensure the generation of robust and reliable data, which is essential for the successful development and registration of this compound-containing drug products. The data generated will be used to establish a re-test period, determine appropriate storage conditions, and define the shelf-life of the final product.[4]
References
- 1. molnova.com [molnova.com]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. geethanjaliinstitutions.com [geethanjaliinstitutions.com]
- 4. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. scribd.com [scribd.com]
- 7. This compound [drugfuture.com]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. database.ich.org [database.ich.org]
- 10. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmr.net.in [ijmr.net.in]
- 12. ema.europa.eu [ema.europa.eu]
- 13. iqac.gtu.ac.in [iqac.gtu.ac.in]
Cell-Based Assays for Evaluating the Biological Activity of Lonapalene
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lonapalene is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes. Leukotrienes, particularly Leukotriene B4 (LTB4), are powerful lipid mediators involved in inflammation and have been implicated in the pathogenesis of various inflammatory diseases, including psoriasis. By inhibiting 5-LOX, this compound effectively reduces the production of LTB4, thereby mitigating the inflammatory response. These application notes provide detailed protocols for cell-based assays to characterize and quantify the biological activity of this compound.
Overview of Relevant Cell-Based Assays
To assess the biological activity of this compound, a variety of cell-based assays can be employed. These assays are designed to measure the direct inhibition of 5-LOX, the downstream effects on leukotriene production, and the subsequent impact on inflammatory responses.
Table 1: Summary of Cell-Based Assays for this compound
| Assay Name | Principle | Cell Type | Endpoint Measurement |
| 5-Lipoxygenase (5-LOX) Activity Assay | Measures the direct inhibitory effect of this compound on 5-LOX enzyme activity in a cellular context. | Human neutrophils, PMBCs, or cell lines expressing 5-LOX | Reduction in the production of 5-LOX products (e.g., LTB4, 5-HETE). |
| Leukotriene B4 (LTB4) Release Assay | Quantifies the amount of LTB4 released from cells following stimulation, in the presence and absence of this compound. | Human neutrophils or other inflammatory cells | LTB4 levels in the cell supernatant, typically measured by ELISA or HPLC. |
| Neutrophil Chemotaxis Assay | Evaluates the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant (e.g., LTB4). | Human neutrophils | Reduction in the number of migrated cells. |
| Anti-inflammatory Cytokine Profiling | Measures the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines in response to an inflammatory stimulus. | PBMCs or relevant immune cell lines | Levels of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants. |
Signaling Pathway and Experimental Workflow
Arachidonic Acid Cascade and this compound's Mechanism of Action
The following diagram illustrates the arachidonic acid cascade, highlighting the central role of 5-lipoxygenase and the point of intervention for this compound.
Caption: this compound inhibits 5-LOX in the arachidonic acid cascade.
General Experimental Workflow for Assessing this compound Activity
This diagram outlines the typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: General workflow for this compound cell-based assays.
Detailed Experimental Protocols
Protocol 1: 5-Lipoxygenase (5-LOX) Activity Assay in Human Neutrophils
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on 5-LOX activity in isolated human neutrophils.
Materials:
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Leukotriene B4 (LTB4) ELISA Kit
-
96-well plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Methodology:
-
Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation of erythrocytes.
-
Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in HBSS to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Assay Procedure:
-
Add 100 µL of the neutrophil suspension to each well of a 96-well plate.
-
Add 10 µL of the diluted this compound or vehicle (DMSO in HBSS) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Stimulate the cells by adding 10 µL of Calcium Ionophore A23187 (final concentration 5 µM).
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by placing the plate on ice and then centrifuging at 400 x g for 10 minutes at 4°C.
-
-
LTB4 Measurement:
-
Carefully collect the supernatant from each well.
-
Quantify the LTB4 concentration in the supernatant using a commercial LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Neutrophil Chemotaxis Assay
Objective: To assess the functional consequence of 5-LOX inhibition by this compound on neutrophil migration.
Materials:
-
Isolated human neutrophils (as in Protocol 1)
-
This compound
-
Leukotriene B4 (LTB4) as a chemoattractant
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (3-5 µm pore size)
-
HBSS with 0.1% BSA
-
Calcein-AM (for fluorescence-based detection) or light microscope for cell counting
Methodology:
-
Cell and Compound Preparation:
-
Resuspend isolated neutrophils in HBSS with 0.1% BSA at 2 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in the same buffer.
-
Pre-incubate the neutrophils with this compound or vehicle for 30 minutes at 37°C.
-
-
Chemotaxis Setup:
-
Add LTB4 (final concentration ~10 nM) to the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a light microscope.
-
Alternatively, for a higher throughput method, pre-label the neutrophils with Calcein-AM and measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value for the inhibition of neutrophil migration.
-
Data Presentation
Table 2: Example Data for this compound's Effect on LTB4 Production
| This compound (µM) | LTB4 (pg/mL) | % Inhibition |
| 0 (Vehicle) | 520.5 | 0 |
| 0.01 | 468.2 | 10.0 |
| 0.1 | 286.3 | 45.0 |
| 1 | 57.8 | 88.9 |
| 10 | 15.6 | 97.0 |
| IC50 | ~0.12 µM |
Table 3: Example Data for this compound's Effect on Neutrophil Chemotaxis
| This compound (µM) | Migrated Cells/HPF | % Inhibition |
| 0 (Vehicle) | 152 | 0 |
| 0.01 | 135 | 11.2 |
| 0.1 | 88 | 42.1 |
| 1 | 25 | 83.6 |
| 10 | 8 | 94.7 |
| IC50 | ~0.15 µM |
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound's biological activity. By implementing these cell-based assays, researchers can effectively determine the potency of this compound as a 5-LOX inhibitor and elucidate its functional consequences on key inflammatory processes such as leukotriene production and neutrophil migration. These assays are essential tools for the preclinical evaluation and development of this compound and other 5-LOX inhibitors.
Troubleshooting & Optimization
Technical Support Center: Formulation Strategies for Lonapalene
Welcome to the technical support center for the formulation of Lonapalene. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound.
I. Understanding this compound's Solubility Challenges
This compound is a lipophilic molecule with poor aqueous solubility, a common challenge in pharmaceutical formulation.[1] Its low solubility can hinder the development of effective drug delivery systems and limit its bioavailability. This technical support center outlines several established techniques to enhance the solubility of this compound, complete with experimental protocols and troubleshooting advice.
One known successful formulation approach involves creating a two-phase emulsion-type ointment system. In this system, this compound was effectively solubilized in an internal phase composed of a propylene carbonate (PC) and propylene glycol (PG) mixture, which was then dispersed within an external petrolatum base.[2] While this provides a precedent for topical formulations, alternative strategies are often necessary for other routes of administration.
II. Troubleshooting Guides & FAQs for Solubility Enhancement
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Solid Dispersion
Q1: My solid dispersion of this compound with a hydrophilic polymer is not showing a significant improvement in solubility. What could be the issue?
A1: Several factors could be contributing to this issue:
-
Insufficient Polymer Ratio: The drug-to-polymer ratio is critical. If the concentration of the hydrophilic carrier is too low, it may not be sufficient to effectively disperse this compound at a molecular level.
-
Incorrect Polymer Selection: The choice of polymer is crucial. Polymers like Polyvinylpyrrolidone (PVP) and Hydroxypropyl Methylcellulose (HPMC) are commonly used.[3] The interaction between this compound and the polymer is key to preventing recrystallization.
-
Crystallinity of the Final Product: The goal of solid dispersion is to convert the crystalline drug into an amorphous state.[4] If the process (e.g., solvent evaporation or melt extrusion) does not achieve this, the solubility enhancement will be minimal.
-
Inadequate Solvent Removal (Solvent Evaporation Method): Residual solvent can act as a plasticizer and promote drug recrystallization over time.
Troubleshooting Steps:
-
Optimize Drug-to-Polymer Ratio: Prepare a series of solid dispersions with varying ratios (e.g., 1:1, 1:2, 1:5, 1:10 drug-to-polymer) to identify the optimal concentration for solubility enhancement.
-
Screen Different Polymers: Test a variety of hydrophilic polymers to find one with the best compatibility and solubilizing capacity for this compound.
-
Characterize the Solid State: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of this compound in the solid dispersion.
-
Ensure Complete Solvent Removal: Dry the solid dispersion under vacuum at an appropriate temperature to ensure all residual solvent is removed.
Q2: I am observing recrystallization of this compound in my solid dispersion during storage. How can I improve its stability?
A2: The amorphous state is thermodynamically unstable, and recrystallization is a common challenge. To improve stability:
-
Incorporate a Second Polymer: Sometimes, a combination of polymers can provide better stability than a single polymer.
-
Increase Polymer Concentration: A higher polymer concentration can provide a better matrix to keep the drug molecules separated and prevent nucleation and crystal growth.
-
Control Storage Conditions: Store the solid dispersion in a tightly sealed container at low temperature and humidity to minimize molecular mobility.
B. Nanosuspension
Q1: I am unable to achieve the desired particle size for my this compound nanosuspension using the precipitation-ultrasonication method. What should I adjust?
A1: Achieving a small and uniform particle size is crucial for the success of a nanosuspension.[5][6] Consider the following factors:
-
Solvent and Anti-Solvent System: The choice of solvent (in which this compound is dissolved) and anti-solvent (in which it is precipitated) is critical. The solvent should be miscible with the anti-solvent, and the drug should be highly soluble in the solvent and practically insoluble in the anti-solvent.
-
Concentration of the Drug Solution: A more concentrated drug solution can sometimes lead to larger particle sizes upon precipitation.
-
Rate of Addition: The speed at which the drug solution is added to the anti-solvent can influence the nucleation and growth of crystals. A faster addition rate often leads to smaller particles.
-
Ultrasonication Parameters: The power and duration of ultrasonication are key to breaking down larger particles into the nano-range.
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvent/anti-solvent combinations. For a lipophilic drug like this compound, suitable solvents might include acetone or methanol, with water as the anti-solvent.
-
Vary the Drug Concentration: Prepare nanosuspensions from different concentrations of the initial drug solution to find the optimal concentration for achieving the desired particle size.
-
Adjust the Addition Rate: Compare the results of a slow, dropwise addition to a rapid injection of the drug solution into the anti-solvent.[7]
-
Modify Ultrasonication: Increase the sonication time or power output. Ensure the probe is properly submerged in the suspension.
Q2: My this compound nanosuspension is showing particle aggregation and settling over time. How can I improve its stability?
A2: Nanosuspensions are thermodynamically unstable systems prone to aggregation. Stability can be improved by:
-
Optimizing the Stabilizer: The type and concentration of the stabilizer (surfactant or polymer) are critical. The stabilizer adsorbs onto the surface of the nanoparticles, providing a barrier to aggregation.
-
Zeta Potential: The surface charge of the nanoparticles (zeta potential) is an indicator of stability. A higher absolute zeta potential value (typically > |30| mV) indicates good stability due to electrostatic repulsion.
-
Storage Conditions: Storing the nanosuspension at a lower temperature can reduce the kinetic energy of the particles and slow down aggregation.
C. Cyclodextrin Inclusion Complexation
Q1: The solubility of this compound has not significantly increased after forming an inclusion complex with cyclodextrin. What could be the reason?
A1: The formation and effectiveness of an inclusion complex depend on several factors:
-
Type of Cyclodextrin: The size of the cyclodextrin cavity must be suitable to accommodate the guest molecule (this compound). Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for molecules of this size.[8]
-
Stoichiometry: The molar ratio of this compound to cyclodextrin is important. A 1:1 complex is most common, but other stoichiometries are possible.
-
Method of Preparation: The method used to prepare the complex (e.g., kneading, co-evaporation, freeze-drying) can affect the efficiency of complexation.[9]
-
pH of the Medium: The pH can influence the charge of the guest molecule and the cyclodextrin, which can affect complex formation.
Troubleshooting Steps:
-
Screen Different Cyclodextrins: Evaluate β-CD and more soluble derivatives like HP-β-CD and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Vary the Molar Ratio: Prepare complexes with different molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2) and determine the solubility for each.
-
Try Different Preparation Methods: Compare the results from different methods. Freeze-drying often yields a more amorphous and readily soluble product.[10]
-
Adjust the pH: Evaluate complex formation and solubility at different pH values.
D. Self-Emulsifying Drug Delivery Systems (SEDDS)
Q1: My SEDDS formulation for this compound is not self-emulsifying properly upon dilution with water; it forms large oil droplets. What should I do?
A1: The self-emulsification property of a SEDDS is highly dependent on its composition.[11] Potential issues include:
-
Inappropriate Excipient Selection: The choice of oil, surfactant, and cosurfactant/cosolvent is critical. The components must be miscible and have the right hydrophilic-lipophilic balance (HLB) to promote spontaneous emulsification.
-
Incorrect Ratios of Components: The relative proportions of oil, surfactant, and cosurfactant are crucial for the formation of a stable microemulsion upon dilution.
-
Low Surfactant Concentration: A sufficient amount of surfactant is necessary to reduce the interfacial tension between the oil and aqueous phases to a very low level, facilitating spontaneous emulsification.
Troubleshooting Steps:
-
Screen Excipients: Conduct solubility studies of this compound in various oils, surfactants, and cosurfactants to select components in which the drug has high solubility.
-
Construct a Ternary Phase Diagram: This will help in identifying the self-emulsifying region for different ratios of oil, surfactant, and cosurfactant.
-
Optimize the Surfactant Concentration: Formulations with a surfactant concentration of 30-60% often exhibit good self-emulsification properties.[12]
-
Evaluate Different Surfactants: Non-ionic surfactants with high HLB values are generally preferred for SEDDS.[12]
III. Quantitative Data on Solubility Enhancement
The following tables summarize the potential fold increase in solubility that can be achieved for poorly soluble drugs using the described techniques. While specific data for this compound is not available, these examples with other BCS Class II drugs (high permeability, low solubility) serve as a benchmark.
Table 1: Solid Dispersion
| Drug | Polymer | Drug:Polymer Ratio | Fold Increase in Solubility | Reference |
| Diflunisal | Gelucire 50/13 | 1:2 (w/w) | ~6.6 | [4] |
| Piroxicam | Guar Gum | 1:5 (w/w) | >10 | [13] |
| Celecoxib | Phospholipid E80 | 1:10 (w/w) | 29 to 132 | [14] |
Table 2: Nanosuspension
| Drug | Stabilizer(s) | Method | Fold Increase in Solubility | Reference |
| Ibuprofen | Tween 80, PVP K25 | Melt Emulsification | Significant increase in dissolution rate | [15] |
| Naproxen | Not specified | Not specified | Significant increase in bioavailability | [6] |
| Azithromycin | Not specified | Not specified | >3-fold increase in dissolution | [6] |
Table 3: Cyclodextrin Inclusion Complexation
| Drug | Cyclodextrin | Molar Ratio | Fold Increase in Solubility | Reference |
| Praziquantel | β-CD | Not specified | 4.5 | [16] |
| Camptothecin | RDM-β-CD | Not specified | 170 | [16] |
| Fenretinide | HP-β-CD | Not specified | 1409 | [17] |
| Griseofulvin | β-CD | Not specified | 4 to 6 (in bioavailability) | [18] |
Table 4: Self-Emulsifying Drug Delivery Systems (SEDDS)
| Drug | Key Excipients | Result | Reference |
| Cyclosporin A | Emulsifying & Stabilizing agents | Significant solubility enhancement | [19] |
| Fenofibrate | Compritol® HD5 ATO, Gelucire® 48/16, Capmul® GMO-50 | >90% drug release in 15 min | [20] |
IV. Experimental Protocols
The following are detailed methodologies for the key solubility enhancement techniques discussed.
A. Solid Dispersion by Solvent Evaporation
-
Materials: this compound, hydrophilic polymer (e.g., PVP K30 or HPMC E5), suitable organic solvent (e.g., methanol, ethanol, or a mixture in which both drug and polymer are soluble).
-
Procedure:
-
Accurately weigh this compound and the chosen polymer in the desired ratio (e.g., 1:5 w/w).
-
Dissolve the polymer completely in the selected solvent with the aid of a magnetic stirrer.
-
Add this compound to the polymer solution and continue stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Once the solvent is removed, a solid mass will be formed. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The dried solid dispersion can then be pulverized using a mortar and pestle and sieved to obtain a uniform particle size.[21]
-
Store the final product in a desiccator.
-
B. Nanosuspension by Precipitation-Ultrasonication
-
Materials: this compound, a water-miscible organic solvent (e.g., acetone, DMSO), an anti-solvent (e.g., purified water), and a stabilizer (e.g., Poloxamer 188 or Tween 80).
-
Procedure:
-
Prepare a saturated solution of this compound in the chosen organic solvent.
-
Prepare an aqueous solution of the stabilizer in the anti-solvent.
-
Place the anti-solvent/stabilizer solution in a beaker and immerse it in an ice bath to maintain a low temperature.
-
Introduce the drug solution into the anti-solvent solution under high-speed stirring. The drug will precipitate out as nanoparticles.
-
Immediately subject the resulting suspension to high-power probe ultrasonication for a specified duration (e.g., 15-30 minutes) to reduce the particle size further and prevent aggregation.[22]
-
The resulting nanosuspension can be characterized for particle size, zeta potential, and dissolution rate.
-
C. Cyclodextrin Inclusion Complexation by Kneading
-
Materials: this compound, cyclodextrin (e.g., HP-β-CD), and a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v).
-
Procedure:
-
Place the cyclodextrin in a mortar.
-
Add a small amount of the hydroalcoholic solution to the cyclodextrin to form a paste.
-
Gradually add the accurately weighed this compound to the paste.
-
Knead the mixture for a specified period (e.g., 45-60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
The dried complex is then pulverized and sieved.[10]
-
D. Self-Emulsifying Drug Delivery System (SEDDS) Formulation
-
Materials: this compound, an oil (e.g., oleic acid, Capryol 90), a surfactant (e.g., Tween 80, Kolliphor EL), and a cosurfactant/cosolvent (e.g., Transcutol P, PEG 400).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable excipients.
-
Based on the solubility data, select an oil, surfactant, and cosurfactant.
-
Prepare different formulations by mixing the oil, surfactant, and cosurfactant in varying ratios (e.g., as determined from a ternary phase diagram).
-
Add the required amount of this compound to the excipient mixture and vortex until the drug is completely dissolved, forming a clear, isotropic mixture. Gentle heating may be applied if necessary to aid dissolution.
-
Evaluate the self-emulsification properties of the formulation by adding a small amount (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) under gentle agitation and observing the formation of a microemulsion.[23]
-
Characterize the resulting emulsion for droplet size, polydispersity index, and drug release.
-
V. Visualization of Pathways and Workflows
A. Signaling Pathway
This compound is an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade.[24] By inhibiting 5-LOX, this compound prevents the synthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in diseases like psoriasis.[16]
B. Experimental Workflow
The following diagram illustrates a general workflow for selecting a suitable solubility enhancement technique for a poorly soluble drug like this compound.
References
- 1. Lipophilicity & Solubility - Creative Bioarray [dda.creative-bioarray.com]
- 2. Release of this compound from two-phase emulsion-type ointment systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. jddtonline.info [jddtonline.info]
- 6. omicsonline.org [omicsonline.org]
- 7. lbmd.seu.edu.cn [lbmd.seu.edu.cn]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. humapub.com [humapub.com]
- 10. oatext.com [oatext.com]
- 11. research.monash.edu [research.monash.edu]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Solubility enhancement of BCS Class II drug by solid phospholipid dispersions: Spray drying versus freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. mdpi.com [mdpi.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnrjournal.com [pnrjournal.com]
- 20. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. molnova.com [molnova.com]
Lonapalene Synthesis Technical Support Center
Welcome to the technical support center for Lonapalene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely recognized and efficient synthesis was reported by Perri and Moore in 1987. This two-step process involves the thermal rearrangement of 4-(4-chlorophenyl)-4-hydroxy-2,3-dimethoxycyclobutenone to form 6-chloro-1,4-dihydroxy-2,3-dimethoxynaphthalene, which is then acetylated to yield this compound (1,4-diacetoxy-6-chloro-2,3-dimethoxynaphthalene).[1]
Q2: What are the critical parameters for the thermal rearrangement step?
A2: The thermal rearrangement of the cyclobutenone intermediate is a crucial step. Key parameters include the reaction temperature and the choice of a high-boiling, inert solvent. The reaction's success depends on achieving a specific thermal threshold to facilitate the electrocyclic ring-opening to a vinylketene intermediate, which then undergoes cyclization and tautomerization.[2]
Q3: Are there any known side products for the thermal rearrangement?
A3: While the synthesis reported by Perri and Moore proceeds cleanly, thermal rearrangements of similar 4-hydroxycyclobutenones can sometimes yield furanone derivatives as byproducts.[3] This alternative pathway can be influenced by steric hindrance in the transition state leading to the desired naphthoquinone precursor.
Q4: What are the recommended purification methods for this compound and its intermediates?
A4: For the intermediate, 6-chloro-1,4-dihydroxy-2,3-dimethoxynaphthalene, recrystallization is an effective purification method. The final product, this compound, can also be purified by recrystallization to obtain a high-purity solid.
Q5: How should I handle the acetylation step to ensure complete conversion?
A5: The acetylation of the dihydroxynaphthalene intermediate is typically carried out using acetic anhydride in the presence of a base like pyridine. To ensure complete conversion, it is important to use a molar excess of acetic anhydride and allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography (TLC).
Troubleshooting Guides
Issue 1: Low Yield in the Thermal Rearrangement Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of starting material (4-(4-chlorophenyl)-4-hydroxy-2,3-dimethoxycyclobutenone) | Reaction temperature is too low or reaction time is too short. | Ensure the solvent (e.g., o-xylene) is refluxing vigorously to maintain the required temperature. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Formation of a significant amount of a byproduct with a different polarity from the desired product. | The reaction may be favoring an alternative rearrangement pathway, such as furanone formation.[3] | While not reported for this specific substrate, this is a theoretical possibility. Ensure the starting material is pure. If the issue persists, consider screening other high-boiling aromatic solvents. |
| Degradation of the product. | The dihydroxynaphthalene product may be sensitive to oxidation at high temperatures in the presence of air. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |
Issue 2: Incomplete Acetylation or Presence of Mono-Acetylated Impurity
| Symptom | Possible Cause | Suggested Solution |
| Presence of the starting diol or a mono-acetylated intermediate in the final product, as observed by NMR or LC-MS. | Insufficient amount of acetylating agent or base. | Increase the molar excess of acetic anhydride and pyridine. Ensure the pyridine is dry, as water can quench the acetic anhydride. |
| Reaction stalls before completion. | The reaction temperature is too low. | While the reaction is typically run at room temperature, gentle warming (e.g., to 40-50 °C) can help drive the reaction to completion. Monitor carefully to avoid side reactions. |
Quantitative Data Summary
The following table summarizes the quantitative data from the synthesis of this compound as reported by Perri and Moore (1987).[1]
| Reaction Step | Reactant | Product | Yield (%) | Melting Point (°C) |
| Thermal Rearrangement | 4-(4-chlorophenyl)-4-hydroxy-2,3-dimethoxycyclobutenone | 6-chloro-1,4-dihydroxy-2,3-dimethoxynaphthalene | 89 | 163-164 |
| Acetylation | 6-chloro-1,4-dihydroxy-2,3-dimethoxynaphthalene | This compound | 95 | 155-156 |
Experimental Protocols
Synthesis of 6-chloro-1,4-dihydroxy-2,3-dimethoxynaphthalene
A solution of 4-(4-chlorophenyl)-4-hydroxy-2,3-dimethoxycyclobutenone (1.0 g, 3.93 mmol) in 25 mL of o-xylene is heated at reflux for 2 hours under a nitrogen atmosphere. The reaction mixture is then cooled to room temperature, during which a precipitate forms. The solid is collected by filtration, washed with a small amount of cold o-xylene, and then with hexanes. The crude product is recrystallized from ethyl acetate/hexanes to afford pure 6-chloro-1,4-dihydroxy-2,3-dimethoxynaphthalene.
Synthesis of this compound (1,4-diacetoxy-6-chloro-2,3-dimethoxynaphthalene)
To a solution of 6-chloro-1,4-dihydroxy-2,3-dimethoxynaphthalene (500 mg, 1.96 mmol) in 10 mL of pyridine is added acetic anhydride (1.0 mL, 10.6 mmol). The mixture is stirred at room temperature for 12 hours. The reaction mixture is then poured into 50 mL of ice-water and stirred until a precipitate forms. The solid is collected by filtration, washed thoroughly with water, and dried under vacuum. The crude product is recrystallized from ethanol to yield pure this compound.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting low yield in the thermal rearrangement step.
References
Reducing skin irritation from Lonapalene ointment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing skin irritation possibly associated with the use of Lonapalene ointment during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental application of this compound ointment.
Issue 1: Mild to Moderate Erythema (Redness) and Scaling
-
Question: My experimental subjects are exhibiting mild to moderate redness and scaling at the application site. How can I mitigate this?
-
Answer: Mild to moderate erythema and scaling are known potential side effects of topical retinoids.[1][2] Consider the following strategies:
-
Reduce Application Frequency: Decrease the frequency of this compound ointment application to every other day or twice a week to allow the skin to acclimate.[3]
-
Co-administration with a Moisturizer: Apply a non-comedogenic, hydrating moisturizer before or after the application of the this compound ointment. This can help to maintain the skin barrier and reduce dryness and flaking.[4] The "buffering" technique, where a thin layer of moisturizer is applied before the retinoid, can dilute the product and lessen irritation.[4]
-
Ensure Proper Skin Cleansing: Use a gentle, non-abrasive cleanser to wash the skin before application. Avoid harsh soaps or cleansers that can strip the skin of its natural oils.[4]
-
Issue 2: Burning or Stinging Sensation Upon Application
-
Question: Subjects report a burning or stinging sensation immediately following the application of this compound ointment. What steps can be taken to reduce this discomfort?
-
Answer: A burning or stinging sensation is a common initial reaction to topical retinoids.[1][5] To address this:
-
Ensure Skin is Completely Dry: Apply the ointment to skin that is completely dry. Waiting 20-30 minutes after washing can help, although some studies with similar compounds have shown no significant difference.[6][7]
-
Reduce the Amount of Ointment: Use only a pea-sized amount of ointment for the entire application area, applying a thin layer.[8]
-
Consider a Lower Concentration: If the irritation persists and is significant, consider using a lower concentration of this compound if available for your experimental protocol.
-
Issue 3: Increased Photosensitivity
-
Question: We have observed an increased sensitivity to light in the treated areas. How should we manage this?
-
Answer: Topical retinoids can increase the skin's sensitivity to UV radiation.[2][3] It is crucial to implement the following:
-
Sunscreen Application: Consistently apply a broad-spectrum sunscreen with an SPF of 30 or higher to the treated areas daily.[4]
-
Protective Clothing: Advise subjects to wear protective clothing when exposure to sunlight is unavoidable.[2]
-
Avoid Sun Lamps and Tanning Beds: Subjects should avoid artificial tanning sources during the course of the experiment.[9]
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the mechanism of action of this compound that may lead to skin irritation?
-
This compound, as a retinoid, is believed to bind to specific retinoic acid receptors (RARs) in the skin.[10][11] This interaction modulates gene expression, leading to increased cell turnover and normalization of follicular epithelial cell differentiation.[8][11] While this is beneficial for certain skin conditions, the accelerated shedding of skin cells can temporarily disrupt the skin's protective barrier, leading to irritation, dryness, and redness.[12]
-
-
How long does the initial irritation period typically last?
-
Can this compound ointment be used in combination with other topical agents?
-
Caution should be exercised when co-administering other potentially irritating topical products, such as those containing benzoyl peroxide, salicylic acid, or high concentrations of alcohol.[1] If combination therapy is part of the experimental design, consider alternating applications or applying them at different times of the day to minimize cumulative irritation.[3]
-
Data Presentation
Table 1: Incidence of Common Skin Irritations with Topical Retinoids (Analogous Data)
| Adverse Event | Frequency | Severity | Onset | Duration |
| Erythema (Redness) | Up to 60% | Mild to Moderate | First 1-2 weeks | Decreases over time |
| Scaling/Peeling | Up to 60% | Mild to Moderate | First 1-2 weeks | Decreases over time |
| Dryness | Up to 48% | Mild to Moderate | First 1-2 weeks | Can be managed with moisturizers |
| Burning/Stinging | Up to 71% | Mild | Immediately after application | Tends to subside with continued use |
| Pruritus (Itching) | Up to 74% | Mild to Moderate | First 1-2 weeks | Decreases over time |
Note: This table summarizes analogous data from studies on similar topical retinoids, such as Adapalene.[1] The incidence and severity can vary based on the specific formulation and individual subject sensitivity.
Experimental Protocols
Protocol 1: Split-Face Study to Evaluate Irritation Mitigation Strategies
-
Objective: To compare the irritation potential of this compound ointment when applied alone versus when used in conjunction with a moisturizer.
-
Methodology:
-
Recruit a cohort of subjects fitting the experimental criteria.
-
Randomly assign one side of each subject's face to receive this compound ointment followed by a standard moisturizer, and the other side to receive this compound ointment alone.
-
Application should be once daily in the evening for a period of 4 weeks.
-
Subjects will wash their face with a gentle cleanser and pat dry 20 minutes before application.
-
A standardized amount of this compound ointment will be applied to each side of the face.
-
On the designated side, a standard, non-comedogenic moisturizer will be applied 10 minutes after the this compound ointment.
-
Assessments for erythema, scaling, dryness, and burning will be conducted at baseline, week 1, week 2, and week 4 using a 5-point grading scale (0=none, 1=mild, 2=moderate, 3=severe, 4=very severe).
-
Subjects will also complete a daily diary to record subjective irritation levels.
-
Protocol 2: Cumulative Irritation Patch Test
-
Objective: To assess the cumulative irritation potential of different concentrations of this compound ointment.
-
Methodology:
-
Enroll healthy volunteers for the study.
-
Apply occlusive patches containing different concentrations of this compound ointment (e.g., 0.1%, 0.3%) and a vehicle control to the upper back of each subject.
-
Patches are to be applied for 24 hours, followed by a 24-hour rest period, for a total of 21 consecutive days.
-
Skin irritation (erythema, edema, and papules) will be scored by a trained evaluator at each patch removal using a standardized scale.
-
The cumulative irritation index will be calculated for each test substance.
-
Visualizations
Caption: Mechanism of this compound leading to potential skin irritation.
Caption: Workflow for troubleshooting skin irritation.
References
- 1. drugs.com [drugs.com]
- 2. 5 Adapalene Side Effects You Should Know About - GoodRx [goodrx.com]
- 3. theordinary.com [theordinary.com]
- 4. How To Reduce Retinoid Irritation - SkinLab [dermatica.co.uk]
- 5. Reducing Skin Irritation from Retinoids: New Approaches for Smoother, Healthier Skin — Panorama Dermatology Clinic [panoramadermatologyclinic.co.za]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. Adapalene 0.1% gel has low skin irritation potential even when applied immediately after washing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Adapalene? [synapse.patsnap.com]
- 12. A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adapalene (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Technical Support Center: Enhancing the Stability of Lonapalene in Cream-Based Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Lonapalene in cream-based delivery systems.
Troubleshooting Guide
This guide addresses common issues observed during the development and stability testing of this compound creams.
| Issue ID | Problem Observed | Potential Root Cause(s) | Suggested Troubleshooting Steps |
| STAB-001 | Loss of this compound potency over time at accelerated stability conditions (e.g., 40°C/75% RH). | Chemical Degradation: - Hydrolysis of ester groups.- Oxidation.- Photodegradation. | 1. Forced Degradation Study: Perform a forced degradation study to identify the primary degradation pathways.[1][2][3]2. pH Optimization: Adjust and buffer the pH of the cream to a range where this compound exhibits maximum stability.3. Antioxidant Addition: Incorporate antioxidants (e.g., Butylated Hydroxytoluene (BHT), Ascorbyl Palmitate) into the oil phase.[4]4. Chelating Agent: Add a chelating agent (e.g., EDTA) to bind metal ions that can catalyze oxidation.5. Packaging: Use opaque or UV-protective packaging to prevent photodegradation.[5] |
| PHYS-002 | Phase separation, creaming, or coalescence of the emulsion. | Inadequate Emulsification: - Incorrect emulsifier selection (HLB value).- Insufficient emulsifier concentration.Changes in Viscosity: - Polymer degradation.- Temperature effects on viscosity.[4] | 1. Emulsifier System Review: Evaluate the Hydrophile-Lipophile Balance (HLB) of the emulsifier system. Consider using a combination of emulsifiers.2. Increase Viscosity: Incorporate or increase the concentration of a suitable thickening agent (e.g., Carbomer, Xanthan Gum).[6]3. Homogenization Process: Optimize the homogenization speed and time to reduce globule size and improve uniformity. |
| APP-003 | Change in color (e.g., yellowing) of the cream upon storage. | Oxidative Degradation: - Degradation of this compound or excipients exposed to air. | 1. Inert Atmosphere: Manufacture and package the cream under an inert atmosphere (e.g., nitrogen).2. Antioxidant Selection: Screen different antioxidants for their effectiveness in preventing color change.3. Excipient Purity: Ensure all excipients are of high purity and low in peroxide content. |
| CRYST-004 | Formation of crystals within the cream, observed under a microscope. | Supersaturation: - this compound concentration exceeds its solubility in the cream base over time.- Temperature fluctuations causing solubility changes. | 1. Solubility Assessment: Determine the saturation solubility of this compound in the cream's internal/external phase at various temperatures.2. Co-solvents: Introduce a co-solvent (e.g., Propylene Glycol, PEG 400) to increase this compound solubility.[6][7]3. Crystal Growth Inhibitors: Evaluate the use of polymers like HPMC or PVP to inhibit crystal growth.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound in a cream formulation?
A1: Based on its chemical structure, which includes ester groups and a chlorinated aromatic ring, the primary concerns are hydrolytic and oxidative degradation.[9][10] this compound is a 5-lipoxygenase (5-LO) inhibitor and its stability is crucial for its therapeutic efficacy.[9] Forced degradation studies are essential to definitively identify its degradation pathways under various stress conditions such as acid, base, oxidation, heat, and light.[1][2][3]
Q2: How can I select the best stabilizing excipients for my this compound cream?
A2: The selection of excipients is critical for stability.[11]
-
Antioxidants: To prevent oxidative degradation, consider oil-soluble antioxidants like BHT or Vitamin E for the oil phase, and water-soluble antioxidants like ascorbic acid if the aqueous phase is the site of degradation.
-
Buffering Agents: To protect against pH-catalyzed hydrolysis, use a buffering system (e.g., citrate, phosphate) to maintain the pH at which this compound is most stable.[6]
-
Polymers/Thickeners: To enhance physical stability and prevent phase separation, use viscosity-enhancing agents like carbomers or cellulose derivatives.[4][6] These also help to suspend the active ingredient uniformly.
Q3: What analytical method is recommended for stability testing of this compound cream?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for accurately quantifying the active ingredient in the presence of its degradation products.[12][13] The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.[1]
Q4: My this compound cream is showing signs of physical instability (e.g., separation). What should I investigate first?
A4: Physical instability in cream formulations is often related to the emulsification system and the rheology of the product.[11][14]
-
Globule Size: Analyze the globule size distribution of the emulsion. An increase in globule size over time indicates coalescence and poor stability.
-
Viscosity: Measure the viscosity of the cream. A significant decrease in viscosity can lead to creaming and phase separation.
-
Centrifugation Test: A simple stress test is to centrifuge a sample of the cream. Any separation observed indicates poor physical stability.[15]
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Cream
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Accurately weigh samples of the this compound cream into separate, appropriate containers for each stress condition.
-
Acid Hydrolysis: Add 1N HCl to the cream sample, mix thoroughly, and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH to the cream sample, mix thoroughly, and heat at 60°C for 2 hours.[12]
-
Oxidative Degradation: Add 3% Hydrogen Peroxide to the cream sample, mix, and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the cream sample in an oven at 60°C for 7 days.[16]
-
Photodegradation: Expose the cream sample to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: After exposure, extract this compound from the cream samples using a suitable solvent and analyze by a validated stability-indicating HPLC method to determine the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method to quantify this compound and separate it from its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis scan of this compound (likely in the UV range) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity (using forced degradation samples)
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Visualizations
Caption: Workflow for a forced degradation study of this compound cream.
Caption: Troubleshooting logic for this compound cream stability issues.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. scispace.com [scispace.com]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. Adapalene | C28H28O3 | CID 60164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Release of this compound from two-phase emulsion-type ointment systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. molnova.com [molnova.com]
- 10. This compound [drugfuture.com]
- 11. seppic.com [seppic.com]
- 12. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scitechnol.com [scitechnol.com]
- 15. mdpi.com [mdpi.com]
- 16. iqac.gtu.ac.in [iqac.gtu.ac.in]
Troubleshooting Lonapalene's variable efficacy in in vitro models
This guide provides troubleshooting advice and frequently asked questions for researchers observing variable efficacy of Lonapalene in in vitro models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a selective inhibitor of the downstream kinase, Zeta Kinase (ZK), within the pro-inflammatory JNK signaling pathway. By inhibiting ZK, this compound is expected to prevent the phosphorylation and activation of the transcription factor AP-1, subsequently reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.
Q2: In which in vitro models is this compound expected to be active?
This compound is designed for use in mammalian cell culture models where the JNK/AP-1 pathway is activated to induce an inflammatory response. A common model is the use of lipopolysaccharide (LPS) to stimulate macrophage cell lines (e.g., RAW 264.7, THP-1) or primary macrophages.
Q3: What are the most common causes of variable efficacy in these assays?
The most frequent sources of variability include issues with cell health and passage number, degradation of this compound or key reagents like LPS, inconsistencies in treatment times, and improper assay execution or data analysis.
Q4: How should this compound be stored and handled?
This compound is typically supplied as a lyophilized powder or in a DMSO stock solution. It is recommended to store the lyophilized powder at -20°C and the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow the solution to thaw completely and warm to room temperature.
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Value or Complete Lack of Efficacy
If this compound is not inhibiting the inflammatory response as expected, consider the following potential causes and solutions.
Potential Causes & Troubleshooting Steps
| Potential Cause | Recommended Action |
| This compound Degradation | Prepare a fresh stock solution of this compound from lyophilized powder. Avoid repeated freeze-thaw cycles of existing stock solutions. To verify compound integrity, consider running a quality control check using a reference cell line or a biophysical assay if available. |
| Inactive LPS | LPS can degrade with improper storage. Use a new vial of LPS or purchase from a reliable supplier. Reconstitute the LPS according to the manufacturer's instructions and store aliquots at -20°C. |
| Cell Line Issues | High-passage number cells can exhibit altered signaling responses. Use cells at a lower passage number (e.g., <20). Perform regular mycoplasma testing to ensure your cell cultures are not contaminated. |
| Incorrect Seeding Density | An inappropriate number of cells can affect the outcome of the assay. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase and form a confluent monolayer at the time of the experiment. |
Issue 2: High Variability Between Replicate Wells or Experiments
Significant variability can mask the true effect of this compound. The following steps can help improve reproducibility.
Potential Causes & Troubleshooting Steps
| Potential Cause | Recommended Action |
| Inconsistent Cell Plating | Ensure a homogenous single-cell suspension before plating. When plating, gently mix the cell suspension between pipetting to prevent settling. Pay attention to pipetting technique to ensure accuracy. |
| "Edge Effects" in Plates | The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity. |
| Variable Incubation Times | Stagger the addition of LPS and this compound to the plates to ensure that the incubation times for all conditions are as consistent as possible, especially for time-sensitive assays. |
| Assay Reagent Issues | Prepare fresh dilutions of antibodies and other detection reagents for each experiment. Ensure all reagents are brought to room temperature and are well-mixed before use. |
Experimental Protocols
Protocol 1: LPS-Induced TNF-α Production in RAW 264.7 Macrophages
This protocol outlines a standard experiment to measure the inhibitory effect of this compound on TNF-α production.
-
Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the this compound dilutions. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to the appropriate wells.
-
Incubation: Incubate the plate for 6 hours at 37°C and 5% CO2.
-
Cytokine Measurement: Centrifuge the plate at 400 x g for 5 minutes. Collect the supernatant and measure the TNF-α concentration using a commercially available ELISA kit, following the manufacturer's instructions.
Visualizations
This compound's Proposed Signaling Pathway
Caption: Proposed mechanism of this compound action within the JNK/AP-1 signaling cascade.
Troubleshooting Workflow for Low Efficacy
Caption: A stepwise guide for troubleshooting unexpectedly low this compound efficacy.
Addressing batch-to-batch variability in Lonapalene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Lonapalene synthesis. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 5-lipoxygenase (5-LO) inhibitor.[1] Its therapeutic effects are believed to stem from its ability to block the synthesis of leukotrienes, which are inflammatory mediators. While its exact signaling pathway is not fully elucidated, it is thought to have an anti-inflammatory effect relevant in hyperproliferative skin disorders like psoriasis.
Q2: What are the most common sources of batch-to-batch variability in multi-step organic syntheses like that of this compound?
Batch-to-batch variability in complex organic syntheses can arise from several factors:
-
Raw Material Quality: Variations in the purity of starting materials and reagents.
-
Reaction Conditions: Minor deviations in temperature, pressure, reaction time, and stirring rate.
-
Solvent Effects: Differences in solvent grade, water content, and impurities.
-
Work-up and Purification: Inconsistencies in extraction, crystallization, and chromatography procedures.[2]
-
Human Error: Variations in experimental technique between different researchers or even the same researcher over time.
Q3: Which analytical techniques are recommended for routine quality control of this compound batches?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound.
-
Infrared (IR) Spectroscopy: To verify the presence of key functional groups.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during a plausible synthetic route to this compound.
Plausible Synthetic Pathway for this compound
A plausible, though hypothetical, multi-step synthesis of this compound, a substituted naphthalenediol diacetate, could involve the following key transformations:
-
Naphthalene Derivative Synthesis: A Diels-Alder reaction to form a substituted naphthalene core.
-
Functional Group Interconversion: Introduction and modification of functional groups on the naphthalene ring to yield the desired 6-chloro-2,3-dimethoxy-1,4-naphthalenediol intermediate.
-
Acetylation: Diacetylation of the naphthalenediol to yield the final product, this compound.
Below is a troubleshooting guide for potential issues at each stage.
Issue 1: Low Yield in Diels-Alder Reaction (Step 1)
-
Question: My initial Diels-Alder reaction to form the naphthalene precursor is consistently yielding less than 40%. How can I improve this?
-
Answer: Low yields in Diels-Alder reactions can often be attributed to several factors. Consider the following troubleshooting steps:
-
Reagent Purity: Ensure the diene and dienophile are of high purity. Impurities can inhibit the reaction or lead to side products.
-
Reaction Temperature: The reaction may require optimization of the temperature. Some Diels-Alder reactions require heat to overcome the activation energy, while others proceed better at lower temperatures to minimize side reactions.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) can sometimes accelerate the reaction and improve the yield and regioselectivity.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).
-
| Parameter | Recommended Range/Condition |
| Reaction Temperature | 80-120 °C (refluxing toluene) |
| Catalyst | 0.1 - 0.5 equivalents of a mild Lewis acid |
| Solvent | Toluene, Xylene, or Acetonitrile |
Issue 2: Incomplete Reaction or Multiple Byproducts in Functional Group Interconversion (Step 2)
-
Question: I am observing a complex mixture of products in the functional group manipulation steps, and my starting material is never fully consumed. What could be the cause?
-
Answer: The presence of multiple functional groups can lead to competing reactions and the formation of undesired byproducts.[2] Careful planning and execution are crucial.
-
Protecting Groups: Consider the use of protecting groups to shield reactive functionalities that are not intended to react in a particular step.[3]
-
Reaction Selectivity: The choice of reagents is critical. For example, when performing an oxidation or reduction, use reagents known for their high selectivity for the target functional group.
-
Step-wise Purification: It may be necessary to purify the intermediate product at each stage to prevent the accumulation of impurities that could interfere with subsequent reactions.
-
Issue 3: Impurities in the Final Product after Acetylation (Step 3)
-
Question: My final this compound product shows persistent impurities by HPLC analysis, even after purification. What are the likely sources and how can I remove them?
-
Answer: Impurities in the final step can be challenging. Here are some common causes and solutions:
-
Incomplete Acetylation: The presence of mono-acetylated or unreacted starting material is a common issue. To drive the reaction to completion, you can increase the equivalents of the acetylating agent (e.g., acetic anhydride) and the reaction time.
-
Degradation: this compound, like many complex organic molecules, may be sensitive to the purification conditions. Avoid prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures).
-
Purification Technique: If standard column chromatography is insufficient, consider alternative purification methods such as preparative HPLC or recrystallization from a different solvent system.
-
| Analytical Technique | Common Impurity Profile | Recommended Action |
| HPLC | Peak corresponding to mono-acetylated intermediate | Increase reaction time and/or equivalents of acetylating agent. |
| Mass Spectrometry | Presence of M+H peak for starting diol | Optimize purification; consider a second chromatographic step. |
| NMR | Residual solvent peaks | Dry the product under high vacuum for an extended period. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is designed to assess the purity of this compound and quantify any related impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
Protocol 2: Recrystallization for Final Product Purification
This protocol can be used to purify the final this compound product.
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol or a mixture of ethyl acetate and hexanes).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: A generalized workflow for the synthesis and quality control of this compound.
Caption: A logical troubleshooting flowchart for addressing failed batches of this compound.
Caption: The proposed inhibitory mechanism of this compound on the 5-lipoxygenase pathway.
References
Technical Support Center: Optimization of Lonapalene Delivery Using Nanocarriers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of Lonapalene delivery using nanocarriers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery challenging?
This compound is a 5-lipoxygenase inhibitor investigated for the topical treatment of psoriasis.[1] Its primary therapeutic effect is believed to be related to the inhibition of leukotriene B4 (LTB4) synthesis, a key mediator in the pathology of psoriasis.[1] The main challenge in its delivery is its poor aqueous solubility, which can limit its bioavailability and permeation through the skin barrier, potentially affecting its therapeutic efficacy.[2][3][4]
Q2: Why are nanocarriers a promising approach for this compound delivery?
Nanocarriers, such as lipid-based or polymeric nanoparticles, offer several advantages for topical drug delivery.[5][6] They can:
-
Enhance Solubility: Encapsulate hydrophobic drugs like this compound, improving their dispersion in topical formulations.[7][8]
-
Improve Skin Permeation: Overcome the stratum corneum, the main barrier of the skin, to deliver the drug to deeper skin layers where it is needed.[6][9]
-
Provide Controlled Release: Offer sustained release of the drug over an extended period, which can improve efficacy and reduce the frequency of application.[10][11]
-
Reduce Side Effects: By localizing the drug at the target site, nanocarriers can minimize systemic absorption and potential side effects.[9][12]
Q3: What types of nanocarriers are suitable for topical this compound delivery?
Several types of nanocarriers can be considered, each with specific advantages:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based carriers that are well-tolerated by the skin and can enhance drug penetration.[5]
-
Liposomes and Ethosomes: Vesicular systems that can encapsulate both hydrophilic and lipophilic drugs. Ethosomes, containing ethanol, are particularly effective at enhancing permeation through the skin.[6]
-
Polymeric Nanoparticles: Made from biodegradable polymers, they can be tailored for controlled drug release and targeting.[7][13]
-
Nanoemulsions: Oil-in-water or water-in-oil droplets with a very small size, which can improve drug solubilization and skin absorption.[5]
Troubleshooting Guide
This section addresses common issues encountered during the formulation and characterization of this compound-loaded nanocarriers.
Issue 1: Low Drug Encapsulation Efficiency (EE) or Loading Capacity (LC)
-
Q: My encapsulation efficiency for this compound is consistently low. What factors could be responsible and how can I improve it?
-
A: Low EE is a common challenge, especially for highly hydrophobic drugs.
-
Solubility Mismatch: this compound's solubility in the chosen polymer or lipid matrix might be insufficient. Try screening different matrix materials to find one with better affinity for this compound.
-
Drug Precipitation: The drug may be precipitating out during the formulation process. Optimize the solvent system and the rate of addition of the non-solvent during nanoprecipitation.
-
Formulation Parameters: Adjust parameters such as the drug-to-carrier ratio, homogenization speed, or sonication time. Increasing the amount of carrier relative to the drug can sometimes improve EE.
-
Method Selection: The chosen nanoparticle preparation method may not be optimal. For instance, if using an emulsion-based method, ensure the drug is fully dissolved in the oil phase before emulsification.
-
-
Issue 2: Nanoparticle Aggregation and Instability
-
Q: The formulated nanocarriers are showing signs of aggregation over time. How can I improve their stability?
-
A: Aggregation is often due to insufficient surface stabilization.
-
Zeta Potential: Measure the zeta potential of your nanoparticles. A value greater than |±30 mV| generally indicates good electrostatic stability. If the value is low, consider adding or changing the stabilizer.
-
Stabilizer Concentration: The concentration of the surfactant or stabilizer might be too low to adequately cover the nanoparticle surface. Try increasing the stabilizer concentration.
-
Steric Hindrance: In addition to electrostatic stabilization, consider using polymers like polyethylene glycol (PEG) to provide steric hindrance, which prevents particles from getting too close to each other.
-
Storage Conditions: Store the nanoparticle dispersion at an appropriate temperature (e.g., 4°C) and protect it from light, especially if any components are light-sensitive.
-
-
Issue 3: Inconsistent Particle Size and High Polydispersity Index (PDI)
-
Q: I am getting inconsistent particle sizes and the PDI is high (>0.3). What should I do?
-
A: A high PDI indicates a wide range of particle sizes, which can affect the stability and performance of the formulation.
-
Process Control: Ensure that all process parameters (e.g., stirring speed, temperature, addition rates) are precisely controlled and reproducible between batches.
-
Homogenization/Sonication: The energy input during formulation is critical. Optimize the duration and power of homogenization or sonication to achieve a more uniform particle size.
-
Filtration: After formulation, filtering the suspension through a syringe filter (e.g., 0.45 µm) can help remove larger particles or aggregates, leading to a lower PDI.
-
-
Experimental Protocols & Data
Protocol 1: Formulation of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation
This protocol provides a general method for preparing polymeric nanoparticles, which can be adapted for this compound.
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid solvent diffusion leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow the organic solvent to evaporate completely.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unencapsulated drug and excess stabilizer. Wash the pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times.
-
Final Formulation: Resuspend the final nanoparticle pellet in a suitable aqueous medium for characterization and further studies.
Protocol 2: Characterization of Nanocarriers
-
Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the nanoparticles.
-
Zeta Potential: Determine the surface charge of the nanoparticles using Laser Doppler Velocimetry. This is crucial for predicting the stability of the colloidal suspension.
-
Encapsulation Efficiency (EE %):
-
Separate the nanoparticles from the aqueous medium containing the free drug by ultracentrifugation.
-
Quantify the amount of free this compound in the supernatant using a validated HPLC method.
-
Calculate EE% using the formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Quantitative Data Summary
The following table presents representative data for the physicochemical characterization of drug-loaded nanocarriers, using adapalene (a similar topical drug) as an example.[14][15] Researchers should aim to achieve similar target values for their this compound formulations.
| Parameter | Target Value | Justification |
| Hydrodynamic Size | 100 - 300 nm | Small size facilitates penetration into skin appendages like hair follicles.[13] |
| Polydispersity Index (PDI) | < 0.3 | A lower PDI indicates a more uniform and stable nanoparticle population. |
| Zeta Potential | > |±30 mV| | High absolute value suggests good colloidal stability due to electrostatic repulsion. |
| Encapsulation Efficiency | > 70% | High efficiency ensures a sufficient amount of drug is loaded for therapeutic effect. |
Table 1: Target Physicochemical Properties for this compound-Loaded Nanocarriers.
Visualizations: Workflows and Pathways
Experimental Workflow
The development and evaluation of this compound nanocarriers typically follow a structured workflow from formulation to pre-clinical testing.
Caption: Experimental workflow for developing this compound nanocarriers.
Signaling Pathway of this compound in Psoriasis
This compound acts by inhibiting the 5-Lipoxygenase (5-LOX) enzyme, which is crucial in the inflammatory cascade that characterizes psoriasis.
Caption: this compound's mechanism of action in the LTB4 pathway.
Troubleshooting Logic Diagram
This diagram provides a decision-making process for addressing low encapsulation efficiency.
Caption: Troubleshooting decision tree for low encapsulation efficiency.
References
- 1. Pharmacologic and clinical effects of this compound (RS 43179), a 5-lipoxygenase inhibitor, in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Release of this compound from two-phase emulsion-type ointment systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanocarrier-Based Transdermal Drug Delivery Systems for Dermatological Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajptonline.com [ajptonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 11. Effective use of nanocarriers as drug delivery systems for the treatment of selected tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanocarriers for Topical Drug Delivery: Approaches and Advancements | Semantic Scholar [semanticscholar.org]
- 13. Development and characterization of polymeric nanoparticle-based formulation of adapalene for topical acne therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Mitigating degradation of Lonapalene during storage
This guide provides technical support for researchers, scientists, and drug development professionals working with Lonapalene (6-chloro-2,3-dimethoxynaphthalene-1,4-diol-diacetate). It offers troubleshooting advice, frequently asked questions, and detailed protocols to help mitigate degradation during storage and experimentation. The degradation pathways discussed are based on the known chemical structure of this compound, which is susceptible to hydrolysis of its diacetate ester groups and oxidation of its naphthalene diol core.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is gradually turning a yellow-brown color. What is the likely cause?
A1: The discoloration is most likely due to the oxidation of the this compound core structure. The 1,4-diol (hydroquinone-like) moiety of this compound can be oxidized to the corresponding 1,4-dione (quinone-like) structure. Quinone derivatives are often highly colored, which would explain the appearance of a yellow or brown tint in your solution. This process can be accelerated by exposure to oxygen, light, and trace metal ions.
Q2: I'm observing a decrease in this compound concentration in my formulation over time, and the pH is dropping. Are these related?
A2: Yes, these events are very likely related. This compound has two acetate ester groups that are susceptible to hydrolysis.[1][2] This reaction cleaves the esters, yielding the free diol derivative and two molecules of acetic acid. The loss of the parent this compound accounts for the decrease in concentration, and the concurrent production of acetic acid causes the observed drop in pH.
Q3: What are the ideal storage conditions for solid this compound and its stock solutions?
A3:
-
Solid Compound: Solid this compound should be stored in a tightly sealed, opaque container at -20°C.[3] To minimize exposure to moisture and oxygen, it is advisable to backfill the container with an inert gas like argon or nitrogen.
-
Stock Solutions: Prepare stock solutions in a suitable, dry, deoxygenated solvent. Store them in amber vials with Teflon-lined caps at -20°C or -80°C for long-term storage. For daily use, small aliquots can be kept at 2-8°C to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: Can I use antioxidants to prevent the degradation of this compound in my formulation?
A4: Yes, incorporating antioxidants can be an effective strategy to prevent oxidative degradation.[4] Consider using antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. Additionally, including a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can help by sequestering metal ions that can catalyze oxidation. The choice and concentration of these agents should be optimized for your specific formulation.
Troubleshooting Guides
Issue: Unexpected Peaks in Chromatogram
If you observe new peaks in your HPLC or LC-MS analysis, it likely indicates the formation of degradation products.
-
Characterize the Peaks: Determine the retention times of the new peaks. If using mass spectrometry, analyze their mass-to-charge ratios (m/z).
-
Hypothesize Structures:
-
A loss of 42 Da from the parent mass suggests the hydrolysis of one acetate group.
-
A loss of 84 Da suggests the hydrolysis of both acetate groups.
-
A loss of 2 Da from the fully hydrolyzed diol suggests oxidation to the quinone form.
-
-
Perform Forced Degradation: Conduct a forced degradation study (see Protocol 1) to intentionally generate these degradation products and confirm their identities by comparing their retention times and mass spectra.
Issue: Poor Reproducibility in Potency Assays
Inconsistent results in potency or activity assays can be a symptom of ongoing degradation.
-
Review Sample Handling: Ensure that all samples are handled consistently. Minimize the time samples spend at room temperature and exposed to light before analysis.
-
Analyze Samples Immediately: Analyze samples as soon as possible after preparation. If storage is necessary, use the recommended conditions (-20°C or below, protected from light).
-
Check Solvent Quality: Use high-purity, degassed solvents for all solutions and mobile phases. Peroxides in older solvents (like THF or ether) can be a source of oxidative stress.
Quantitative Data on this compound Degradation
The following tables summarize hypothetical data to illustrate the stability profile of this compound under various conditions.
Table 1: Effect of pH on this compound Hydrolysis Rate in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours | Primary Degradation Product |
| 3.0 | 120 | Mono-acetate derivative |
| 5.0 | 450 | Mono-acetate derivative |
| 7.4 | 85 | Diol derivative |
| 9.0 | 15 | Diol derivative |
Table 2: Effect of Temperature and Light on this compound Degradation in a pH 7.4 Buffer Solution over 24 hours
| Condition | % Remaining this compound | Major Degradation Product(s) |
| 4°C, Protected from Light | 98.5% | Diol derivative |
| 25°C, Protected from Light | 82.1% | Diol derivative |
| 25°C, Exposed to UV Light | 65.4% | Diol derivative, Oxidized quinone |
| 40°C, Protected from Light | 51.7% | Diol derivative, Oxidized quinone |
Table 3: Summary of a Typical Forced Degradation Study for this compound
| Stress Condition | % Degradation | Key Degradation Products Identified |
| 0.1 M HCl, 60°C, 8 hrs | ~15% | Mono-acetate and Diol derivatives |
| 0.1 M NaOH, 25°C, 2 hrs | ~40% | Diol derivative |
| 3% H₂O₂, 25°C, 24 hrs | ~25% | Oxidized quinone derivative |
| UV Light (254 nm), 24 hrs | ~18% | Oxidized quinone derivative |
| Dry Heat, 80°C, 48 hrs | < 5% | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6][7]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.5 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.5 M HCl and dilute to 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours. Dilute to 100 µg/mL.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature. Dilute both to 100 µg/mL.
-
Thermal Degradation: Store a vial of the stock solution in an oven at 60°C for 48 hours. Dilute to 100 µg/mL.
-
Analysis: Analyze all stressed samples and a non-stressed control sample using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-22 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50)
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting guide for this compound degradation.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Lonapalene and Corticosteroids for Psoriasis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental foundations of lonapalene and corticosteroids for the treatment of psoriasis. This document is intended to be a resource for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of the available data.
Introduction to Psoriasis and Therapeutic Agents
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells, leading to the formation of erythematous, scaly plaques. The pathogenesis involves a complex interplay of genetic and environmental factors that trigger an aberrant immune response, primarily driven by T-cells and a cascade of pro-inflammatory cytokines.[1][2]
Corticosteroids have long been the cornerstone of topical psoriasis treatment due to their potent anti-inflammatory, immunosuppressive, and anti-proliferative properties.[3] They are available in various potencies to treat different severities and locations of psoriatic lesions.[4]
This compound (RS-43179) is an investigational topical agent that acts as a 5-lipoxygenase inhibitor. Its therapeutic rationale in psoriasis is based on the role of leukotrienes, particularly leukotriene B4 (LTB4), as potent chemoattractants for neutrophils, which are found in psoriatic lesions.[5][6]
Comparative Efficacy
Direct comparative efficacy data between this compound and corticosteroids is limited. The most direct comparison comes from a 1985 double-blind clinical trial by Lassus and Forsstrom, which compared this compound gel (RS-43179) to 0.025% fluocinolone acetonide gel, a potent corticosteroid.[7]
Data Presentation: Clinical Trial Outcomes
| Outcome Measure | This compound (RS-43179) | Fluocinolone Acetonide (0.025%) | Statistical Significance |
| Therapeutic Response at 4 Weeks | |||
| 'Good, Excellent or Clear' | 25 out of 28 patients | 26 out of 28 patients | No significant difference detected |
| Adverse Events | |||
| Irritation | 4 out of 30 patients (2 severe) | Not specified | - |
Data from Lassus A, Forsstrom S. Br J Dermatol 1985;113(1):103-6.[7]
Mechanisms of Action and Signaling Pathways
The therapeutic approaches of this compound and corticosteroids target different aspects of the complex inflammatory cascade in psoriasis.
This compound: Inhibition of the 5-Lipoxygenase Pathway
This compound's mechanism of action is centered on the inhibition of 5-lipoxygenase, a key enzyme in the arachidonic acid cascade. This inhibition leads to a reduction in the synthesis of leukotrienes, particularly the potent neutrophil chemoattractant, leukotriene B4 (LTB4).[5] The presence of LTB4 in psoriatic lesions is well-documented and is believed to contribute to the inflammatory infiltrate.[6][10][11] A study demonstrated that 2% this compound ointment significantly reduced LTB4 levels in the skin of psoriasis patients.[5]
Corticosteroids: Broad Anti-inflammatory and Immunosuppressive Effects
Corticosteroids exert their effects through multiple genomic and non-genomic pathways.[12] Upon binding to the glucocorticoid receptor (GR), the complex translocates to the nucleus and modulates gene expression.[12] The primary anti-inflammatory actions involve:
-
Transrepression: The GR complex interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1.[12][13][14] This leads to the downregulation of numerous inflammatory genes, including those for cytokines (e.g., TNF-α, IL-17), chemokines, and adhesion molecules that are central to psoriasis pathogenesis.[13][15]
-
Transactivation: The GR complex can also upregulate the expression of anti-inflammatory proteins.[13]
This broad mechanism of action allows corticosteroids to suppress the complex inflammatory network involving both immune cells and keratinocytes in psoriasis.[16][17][18]
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are not extensively available. However, based on the published abstracts and the 1985 study, key methodologies can be outlined.
This compound Clinical Trial Methodology (Based on available data)
-
Study Design: Double-blind, vehicle-controlled, intra-patient comparison (symmetrical lesions on the same patient).[7]
-
Patient Population: Patients with psoriasis.[7]
-
Intervention: Application of the investigational gel (e.g., this compound) to one lesion and the vehicle gel to a symmetrical lesion, typically twice or three times daily for a specified duration (e.g., 4 weeks).[7]
-
Efficacy Assessment:
-
Clinical Evaluation: Assessment of erythema, induration, and desquamation at baseline and follow-up visits. In the 1985 study, a qualitative rating of 'Clear', 'Excellent', 'Good', 'Fair', or 'Poor' was used.[7]
-
Biomarker Analysis (Skin Chamber Technique):
-
Chambers are fixed to abraded psoriatic skin.[6]
-
The chambers are filled with a buffer solution (e.g., phosphate-buffered saline) for a defined period.[6]
-
The fluid is collected and acidic lipids are extracted.[6]
-
Leukotriene B4 levels are quantified using High-Performance Liquid Chromatography (HPLC).[5][6]
-
-
References
- 1. New insights of T cells in the pathogenesis of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8809307B2 - Pharmaceutical formulations containing corticosteroids for topical administration - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The release of leukotriene B4-like material in biologically active amounts from the lesional skin of patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dimethoxynaphthalene derivative (RS-43179 gel) compared with 0.025% fluocinolone acetonide gel in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping Psoriasis Endpoints: beyond the mirage of complete skin clearance [clinicaltrialsarena.com]
- 9. Psoriasis Severity Assessment Combining Physician and Patient Reported Outcomes: The Optimal Psoriasis Assessment Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leukotriene B4-like material in scale of psoriatic skin lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leukotriene B4-like material in scale of psoriatic skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. karger.com [karger.com]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. The Keratinocyte Transcriptome in Psoriasis: Pathways Related to Immune Responses, Cell Cycle and Keratinization | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 17. frontiersin.org [frontiersin.org]
- 18. dovepress.com [dovepress.com]
Validating Lonapalene's In Vivo Efficacy: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complexities of psoriasis treatment, this guide provides a comprehensive in vivo validation framework for Lonapalene, a selective 5-lipoxygenase (5-LOX) inhibitor. Through detailed experimental protocols, comparative data analysis, and signaling pathway visualization, this document serves as a practical resource for evaluating this compound's therapeutic potential against other relevant treatment modalities.
This compound has demonstrated clinical efficacy in the treatment of psoriasis, with studies indicating its mechanism of action is rooted in the inhibition of the 5-lipoxygenase pathway, leading to a reduction in the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2] This guide will delve into the in vivo validation of this mechanism, offering a comparative perspective with other therapeutic agents.
Comparative Efficacy of Psoriasis Treatments
To contextualize the therapeutic potential of this compound, it is essential to compare its efficacy with existing treatments. The following table summarizes key quantitative data from clinical studies of this compound and other psoriasis therapies.
| Treatment | Mechanism of Action | Key Efficacy Endpoint | Results | Citation |
| This compound (2% ointment) | 5-Lipoxygenase Inhibitor | Reduction in LTB4 levels in skin chamber fluid | Statistically significant reduction vs. vehicle | [2] |
| Clinical Improvement (Erythema, Induration, Desquamation) | Statistically significant improvement vs. vehicle | [2] | ||
| Zileuton (oral) | 5-Lipoxygenase Inhibitor | Improvement in Asthma Control (FEV1) | 15.7% improvement in FEV1 vs. 7.7% for placebo in asthma patients | [3] |
| Adalimumab (subcutaneous) | TNF-α Inhibitor | PASI 75 Response Rate (Week 16) | ~70% | [4] |
| Secukinumab (subcutaneous) | IL-17A Inhibitor | PASI 75 Response Rate (Week 12) | 84.50% | [5] |
| Ixekizumab (subcutaneous) | IL-17A Inhibitor | PASI 75 Response Rate (Week 12) | 85.9% | [5] |
| Risankizumab (subcutaneous) | IL-23 Inhibitor | PASI 75 Response Rate (Week 12) | 85.95% | [5] |
In Vivo Experimental Protocols
A robust in vivo model is critical for validating the mechanism of action and efficacy of anti-psoriatic drugs. The imiquimod-induced psoriasis mouse model is a widely accepted and relevant model that recapitulates key features of human psoriasis.[1][2][6][7][8]
Imiquimod-Induced Psoriasis Mouse Model Protocol
This protocol outlines the induction of psoriasis-like skin inflammation in mice and subsequent treatment to evaluate the efficacy of a topical formulation of this compound.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
This compound topical formulation (e.g., 2% ointment)
-
Vehicle control for this compound formulation
-
Positive control (e.g., a topical corticosteroid like clobetasol)
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide (modified for mice)
-
4% paraformaldehyde for tissue fixation
-
Hematoxylin and eosin (H&E) staining reagents
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a designated area on their backs (approximately 2x3 cm).
-
Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.[1]
-
Treatment Groups: Divide the mice into the following groups (n=8-10 per group):
-
Group 1: Naive (no imiquimod, no treatment)
-
Group 2: Imiquimod + Vehicle
-
Group 3: Imiquimod + this compound formulation
-
Group 4: Imiquimod + Positive Control
-
-
Treatment Application: Beginning on day 3 of imiquimod application, apply the assigned topical treatment to the inflamed skin daily, a few hours after the imiquimod application.
-
Clinical Assessment:
-
PASI Scoring: Daily, before treatment application, score the severity of erythema, scaling, and skin thickness on a scale of 0-4 for each parameter. The total PASI score is the sum of these individual scores.[2]
-
Skin Thickness: Measure the thickness of the back skin daily using calipers.
-
-
Sample Collection and Analysis (at the end of the study):
-
Tissue Collection: Euthanize the mice and collect the treated back skin.
-
Histological Analysis: Fix a portion of the skin in 4% paraformaldehyde, embed in paraffin, and section for H&E staining to assess epidermal thickness (acanthosis), inflammatory cell infiltration, and other psoriatic features.[2]
-
Biomarker Analysis: Homogenize the remaining skin tissue to measure levels of LTB4 and other relevant cytokines (e.g., IL-17, IL-23, TNF-α) using ELISA or other appropriate immunoassays.
-
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental design, the following diagrams are provided.
This compound's inhibition of the 5-lipoxygenase pathway.
Workflow for in vivo validation of this compound.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]
- 3. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 7. 4.2. A Mouse Model of Imiquimod-Induced Psoriasis [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Lonapalene and Other Topical Psoriasis Treatments
This guide provides a detailed comparison of lonapalene with other established topical treatments for psoriasis, specifically tazarotene and calcipotriol. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available experimental data on the efficacy, safety, and mechanisms of action of these therapeutic agents.
Introduction to Topical Psoriasis Therapies
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Topical treatments are the first-line therapy for mild-to-moderate psoriasis. This guide focuses on three distinct topical agents:
-
This compound: A novel anti-inflammatory agent that acts as a 5-lipoxygenase (5-LO) inhibitor.
-
Tazarotene: A third-generation topical retinoid.
-
Calcipotriol: A synthetic vitamin D3 analogue.
Mechanism of Action
The therapeutic effects of these agents in psoriasis stem from their distinct molecular mechanisms, which are detailed below.
This compound: 5-Lipoxygenase Inhibition
This compound's primary mechanism of action is the inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are potent pro-inflammatory mediators that play a crucial role in the pathogenesis of psoriasis by promoting neutrophil chemotaxis and activation. By blocking the 5-LO pathway, this compound reduces the production of LTB4, thereby mitigating the inflammatory cascade in psoriatic lesions.
Tazarotene: Retinoid Receptor Modulation
Tazarotene is a prodrug that is converted to its active form, tazarotenic acid, in the skin. Tazarotenic acid selectively binds to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ. This binding modulates the expression of genes involved in cell proliferation, differentiation, and inflammation. In psoriasis, tazarotene normalizes keratinocyte differentiation, reduces epidermal hyperproliferation, and decreases the expression of inflammatory markers.
Calcipotriol: Vitamin D Receptor Agonism
Calcipotriol is a synthetic analogue of vitamin D3. It exerts its effects by binding to the vitamin D receptor (VDR), which is expressed in keratinocytes and immune cells. Activation of the VDR by calcipotriol leads to the inhibition of keratinocyte proliferation and the promotion of their normal differentiation. Additionally, calcipotriol modulates the immune response in the skin by inhibiting the production of pro-inflammatory cytokines by T-cells.
Comparative Efficacy: Clinical Trial Data
Table 1: Efficacy of Tazarotene in Plaque Psoriasis
| Study | Treatment | Duration | Primary Endpoint | Key Findings |
| Phase 3, Multicenter, Randomized, Controlled Trial | Tazarotene 0.05% + Betamethasone Dipropionate 0.05% Cream | 6 Weeks | PASI-75 | 44.94% of patients achieved PASI-75.[1] |
| Phase 3, Multicenter, Randomized, Controlled Trial | Tazarotene 0.05% Gel | 6 Weeks | PASI-75 | 19.17% of patients achieved PASI-75.[1] |
| Two Multicenter, Double-blind, Randomized, Vehicle-controlled Studies | Tazarotene 0.1% and 0.05% Creams | 12 Weeks | Overall assessment of psoriasis, global response, reduction in plaque elevation and scaling | Both creams were significantly more effective than vehicle.[2] |
Table 2: Efficacy of Calcipotriol in Plaque Psoriasis
| Study | Treatment | Duration | Primary Endpoint | Key Findings |
| Randomized, Double-blind, Right/Left Comparative, Vehicle-controlled Study | Calcipotriol Ointment (50 µg/g) | 4 Weeks | Mean PASI reduction | Mean PASI score fell from 14.2 to 6.3.[3] |
| Systematic Review of Randomized Controlled Trials | Calcipotriol 0.005% Cream or Ointment | Varied | Marked improvement or better | Calcipotriol was superior to calcitriol, coal tar, and other agents. Comparable to potent topical corticosteroids at 8 weeks.[4] |
| Randomized, Double-blind Comparison | Calcipotriol Ointment (50 µg/g) vs. Betamethasone 17-valerate Ointment | 6 Weeks | Mean PASI reduction | Mean PASI reduction of 5.50 for calcipotriol (no significant difference from betamethasone).[5] |
| Placebo-controlled Trial | Calcipotriene Ointment | Not Specified | PASI-75 | 70% of patients achieved PASI-75 compared to 19% with vehicle.[6] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the pivotal clinical trials of these topical agents are often proprietary. However, a general workflow for a typical Phase 3, multicenter, randomized, double-blind, vehicle-controlled study for a topical psoriasis treatment can be outlined.
References
- 1. Fixed combination of tazarotene and betamethasone dipropionate for treatment of psoriasis vulgaris: The result of a phase 3, multicenter, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tazarotene cream in the treatment of psoriasis: Two multicenter, double-blind, randomized, vehicle-controlled studies of the safety and efficacy of tazarotene creams 0.05% and 0.1% applied once daily for 12 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of calcipotriol (MC 903) ointment in psoriasis vulgaris. A randomized, double-blind, right/left comparative, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic review of comparative efficacy and tolerability of calcipotriol in treating chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of calcipotriol (MC 903) ointment and betamethasone 17-valerate ointment in patients with psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles of Topical Retinoids
For Researchers, Scientists, and Drug Development Professionals
Topical retinoids are a cornerstone in the dermatological armamentarium, primarily for the treatment of acne vulgaris and photoaging. Their mechanism of action, centered on the modulation of gene expression through retinoic acid receptors (RARs), is well-established. However, their therapeutic efficacy is often counterbalanced by local adverse effects, commonly referred to as "retinoid dermatitis." This guide provides a comparative analysis of the side effect profiles of three commonly prescribed topical retinoids: Tretinoin, Adapalene, and Tazarotene. Due to the limited publicly available clinical trial data for Lonapalene, it is not included in this direct comparison.
Executive Summary
While all topical retinoids can induce local skin irritation, clinical evidence suggests a hierarchy of tolerability among the most frequently prescribed agents. Adapalene consistently demonstrates the most favorable side effect profile, followed by tretinoin, with tazarotene generally being the most irritating.[1][2][3] This difference in tolerability is attributed to variations in receptor selectivity and physicochemical properties.
Comparative Side Effect Profile
The following table summarizes the incidence of common adverse events associated with Tretinoin, Adapalene, and Tazarotene based on data from head-to-head clinical trials. It is important to note that the incidence of side effects can vary depending on the concentration of the active ingredient, the vehicle formulation, and the patient population.
| Side Effect | Tretinoin | Adapalene | Tazarotene |
| Erythema (Redness) | More common and severe than adapalene.[1] | Generally mild; significantly less than tazarotene at week 2.[4] | Increase in erythema of ≥ 1 grade was 46.5% at week 2.[5] |
| Dryness/Xerosis | Common. | Increase in dryness of ≥ 1 grade was 30.0% at week 2.[5] | The most common adverse event, alongside burning.[5] |
| Scaling/Peeling | Common. | Increase in peeling of ≥ 1 grade was 30.0% at week 2.[5] | Increase in peeling of ≥ 1 grade was 46.5% at week 2.[5] |
| Burning/Stinging | Common. | Increase in burning of ≥ 1 grade was 30.0% at week 2.[5] | The most common adverse event, alongside dryness.[5] A burning sensation was reported in 7% of patients in one study.[6] |
| Pruritus (Itching) | Common. | Less frequent than with tretinoin.[1] | Reported in 63.3% of patients in one study.[7] |
| Irritation | Generally mild, but more common and severe than with adapalene.[1] | Well-tolerated.[8] | Reported in 73.3% of patients in one study.[7] |
Signaling Pathways of Topical Retinoids
Topical retinoids exert their effects by entering the keratinocyte and binding to nuclear receptors, which then modulate gene transcription. This process ultimately leads to the normalization of cellular differentiation and proliferation, as well as anti-inflammatory effects.
Experimental Protocols for Side Effect Assessment
The evaluation of the side effect profile of topical retinoids in clinical trials typically involves a standardized assessment of local cutaneous tolerability.
Methodology:
-
Patient Population: Subjects with the target condition (e.g., acne vulgaris) meeting specific inclusion and exclusion criteria are enrolled.
-
Randomization: Participants are randomly assigned to treatment groups (e.g., different retinoids, vehicle control).
-
Treatment Application: Patients are instructed to apply the assigned topical treatment, usually once daily in the evening.
-
Adverse Event Monitoring: At baseline and at specified follow-up visits (e.g., weeks 2, 4, 8, 12), investigators assess local tolerability.
-
Grading of Side Effects: Local adverse events such as erythema, scaling, dryness, burning, and pruritus are graded using a standardized scale, typically a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).
-
Data Analysis: The incidence and severity of each adverse event are recorded and statistically compared between treatment groups.
References
- 1. A comparison of adapalene gel 0.1% vs. tretinoin gel 0.025% in the treatment of acne vulgaris in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the efficacy and safety of adapalene gel 0.1% and tretinoin gel 0.025% in the treatment of acne vulgaris: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fagronacademy.us [fagronacademy.us]
- 4. Adapalene 0.1% gel compared to tazarotene 0.1% cream in the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermatologyandlasersurgery.com [dermatologyandlasersurgery.com]
- 6. dermatologyandlasersurgery.com [dermatologyandlasersurgery.com]
- 7. pjmhsonline.com [pjmhsonline.com]
- 8. researchgate.net [researchgate.net]
Benchmarking Lonapalene's Anti-inflammatory Effects Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Lonapalene, a selective 5-lipoxygenase (5-LOX) inhibitor, against established anti-inflammatory agents: Indomethacin (a non-selective cyclooxygenase (COX) inhibitor), Celecoxib (a selective COX-2 inhibitor), and Dexamethasone (a potent corticosteroid). This document is intended to serve as a resource for researchers and drug development professionals by contextualizing the anti-inflammatory profile of this compound within the broader landscape of established therapeutics. While direct comparative clinical trial data is limited, this guide leverages mechanistic understanding and data from relevant preclinical and clinical studies to provide a benchmark comparison.
Introduction to this compound and Standard Anti-inflammatory Agents
This compound is a topical anti-inflammatory agent that selectively inhibits 5-lipoxygenase, a key enzyme in the leukotriene synthesis pathway.[1][2] Clinical studies in psoriasis have demonstrated that this compound reduces the levels of leukotriene B4 (LTB4), a potent chemoattractant and pro-inflammatory mediator.[1] This targeted mechanism of action suggests its potential utility in inflammatory conditions where leukotrienes play a significant pathological role.
Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] By blocking these enzymes, indomethacin reduces the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[3][5]
Celecoxib is a selective COX-2 inhibitor, another type of NSAID.[6][7][8] Its selectivity for COX-2, which is primarily upregulated at sites of inflammation, is intended to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[8][9]
Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[10][11] Its mechanism of action is broad, involving the inhibition of multiple inflammatory pathways, including the suppression of pro-inflammatory gene expression and the induction of anti-inflammatory proteins like annexin A1, which inhibits phospholipase A2.[12][13]
Comparative Data Summary
The following tables summarize the mechanistic differences and expected outcomes of this compound compared to the standard anti-inflammatory drugs in key in vitro and in vivo assays.
Table 1: Mechanism of Action and Key Molecular Targets
| Compound | Primary Mechanism of Action | Key Molecular Target(s) |
| This compound | Inhibition of leukotriene synthesis | 5-Lipoxygenase (5-LOX)[1][2] |
| Indomethacin | Inhibition of prostaglandin synthesis | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)[3][4] |
| Celecoxib | Selective inhibition of prostaglandin synthesis | Cyclooxygenase-2 (COX-2)[6][8] |
| Dexamethasone | Broad anti-inflammatory and immunosuppressive effects | Glucocorticoid Receptor; inhibits Phospholipase A2 (indirectly), NF-κB, and AP-1[11][12][13] |
Table 2: Expected Efficacy in Preclinical Anti-inflammatory Models
| Experimental Model | This compound | Indomethacin | Celecoxib | Dexamethasone |
| In Vitro 5-LOX Inhibition Assay | High Potency | No significant activity | No significant activity | Indirect, moderate activity |
| In Vitro COX-1/COX-2 Inhibition Assays | No significant activity | High Potency (both) | High Potency (COX-2) | Indirect, moderate activity |
| In Vivo Carrageenan-Induced Paw Edema | Moderate Efficacy | High Efficacy | High Efficacy | High Efficacy |
| In Vivo Croton Oil-Induced Ear Edema | Moderate Efficacy | High Efficacy | High Efficacy | High Efficacy |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the design and interpretation of comparative studies.
In Vitro Assay: 5-Lipoxygenase (5-LOX) Inhibition
Objective: To determine the inhibitory effect of a test compound on the activity of the 5-lipoxygenase enzyme.
Principle: The 5-LOX enzyme catalyzes the conversion of arachidonic acid to leukotrienes. The inhibitory activity of a compound can be measured by quantifying the reduction in the formation of 5-LOX products.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Zileuton)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer or HPLC system
Procedure:
-
The 5-LOX enzyme is pre-incubated with the test compound or vehicle control in a phosphate buffer at a specified temperature (e.g., 37°C) for a defined period.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time and then terminated.
-
The amount of 5-HETE (a major product of the 5-LOX pathway) or other leukotrienes is quantified using a suitable method, such as spectrophotometry (measuring the increase in absorbance at 234 nm due to the formation of a conjugated diene) or reverse-phase HPLC.
-
The percentage of inhibition is calculated by comparing the product formation in the presence of the test compound to that of the vehicle control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition) is determined from a dose-response curve.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (e.g., 1% in saline)
-
Test compound (e.g., this compound, administered topically or systemically) and reference drug (e.g., Indomethacin, administered orally)
-
Plethysmometer or digital caliper
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume or thickness of each animal is measured using a plethysmometer or caliper.
-
The test compound or vehicle is administered to the respective groups of animals.
-
After a specified pre-treatment time (e.g., 30-60 minutes), a fixed volume of carrageenan solution (e.g., 0.1 mL) is injected into the subplantar region of the right hind paw of each animal.
-
The paw volume or thickness is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and a typical experimental workflow for evaluating anti-inflammatory agents.
Caption: Arachidonic Acid Cascade and Points of Intervention.
Caption: Experimental Workflow for Anti-inflammatory Drug Discovery.
References
- 1. Pharmacologic and clinical effects of this compound (RS 43179), a 5-lipoxygenase inhibitor, in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Indometacin - Wikipedia [en.wikipedia.org]
- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 13. esmed.org [esmed.org]
Lonapalene's Selectivity for 5-Lipoxygenase: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lonapalene with Other 5-Lipoxygenase Inhibitors, Supported by Experimental Data.
This compound (RS-43179) is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are powerful pro-inflammatory mediators. The selectivity of this compound for 5-LOX over other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and other lipoxygenases, is a critical determinant of its therapeutic profile. This guide provides a comparative analysis of this compound's selectivity with other notable 5-LOX inhibitors, Zileuton and Licofelone, supported by available quantitative data and detailed experimental methodologies.
Comparative Inhibitory Activity
The in vitro inhibitory potency of this compound, Zileuton, and Licofelone against 5-LOX and other related enzymes is summarized in the table below. The data highlights the varying degrees of potency and selectivity among these compounds.
| Compound | 5-LOX IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 12-LOX IC₅₀ (µM) | 15-LOX IC₅₀ (µM) | Selectivity Profile |
| This compound | 0.7[1] | Data not available | Data not available | Data not available | Data not available | Selective for 5-LOX, as evidenced by reduced LTB₄ levels without significant impact on 12-HETE, a 12-LOX product. |
| Zileuton | 0.3 - 0.9 | >100 | >100 | >100 | >100 | Highly selective for 5-LOX with minimal inhibition of COX and other lipoxygenase isoforms. |
| Licofelone | 0.18[2] | 0.21 (as part of total COX inhibition)[2] | 0.21 (as part of total COX inhibition)[2] | Data not available | Data not available | Dual inhibitor of 5-LOX and COX enzymes. |
Note: IC₅₀ values can vary depending on the specific assay conditions, enzyme source, and substrate concentration. The data presented is for comparative purposes.
Signaling Pathway of 5-Lipoxygenase
The following diagram illustrates the central role of 5-lipoxygenase in the conversion of arachidonic acid into pro-inflammatory leukotrienes. Inhibition of this enzyme is a key strategy for mitigating inflammatory responses.
Caption: The 5-Lipoxygenase signaling cascade.
Experimental Protocols
The determination of a compound's inhibitory activity and selectivity is crucial for its pharmacological characterization. Below is a generalized protocol for an in vitro 5-lipoxygenase activity assay, which can be adapted to assess selectivity against other enzymes by substituting the enzyme and substrate accordingly.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against 5-LOX.
Materials:
-
Recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Zileuton)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and reference inhibitor in DMSO.
-
Prepare serial dilutions of the compounds in the assay buffer to achieve a range of final concentrations.
-
Prepare a working solution of 5-LOX enzyme in the assay buffer.
-
Prepare a working solution of arachidonic acid in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound dilution or vehicle control (DMSO in buffer)
-
5-LOX enzyme solution
-
-
Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.
-
Immediately measure the rate of product formation. This can be done by monitoring the increase in absorbance at a specific wavelength (e.g., 234 nm for the conjugated diene product) or by using a fluorescent probe.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Selectivity Profiling:
To determine the selectivity of the test compound, similar assays should be performed using other purified enzymes such as COX-1, COX-2, 12-LOX, and 15-LOX, with their respective substrates. The ratio of IC₅₀ values for the off-target enzymes to the IC₅₀ value for 5-LOX provides a quantitative measure of selectivity.
Experimental Workflow for Inhibitor Selectivity Profiling
The logical flow for assessing the selectivity of a potential enzyme inhibitor is depicted in the diagram below. This systematic approach ensures a thorough evaluation of the compound's activity against the primary target and potential off-targets.
Caption: Workflow for determining inhibitor selectivity.
Conclusion
References
Safety Operating Guide
Proper Disposal of Lonapalene: A Guide for Laboratory Professionals
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) with detailed disposal procedures for Lonapalene could not be located in publicly available resources. The following guidance is based on general best practices for the disposal of research-grade chemicals in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Considerations
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, use a fume hood or wear a respirator as advised by your institution's safety protocols.
Storage:
-
Keep the container tightly sealed in a dry and well-ventilated place.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, in the absence of a specific SDS, should follow a conservative approach guided by your institution's chemical hygiene plan and EHS professionals.
Step 1: Consultation and Waste Profile Determination
-
Contact EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information on this compound, including its chemical name, CAS number (91431-42-4), and any known properties.[1][3]
-
Waste Profile: EHS will help you create a hazardous waste profile for this compound. This profile will determine the appropriate waste stream and disposal method.
Step 2: Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container provided by your EHS department. The label should include the chemical name ("this compound"), concentration, and any known hazards.
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Be mindful of solvent compatibility with the container material.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Step 4: Arranging for Pickup and Disposal
-
Scheduled Pickups: Follow your institution's procedures for scheduling a hazardous waste pickup. Ensure that the waste container is properly sealed and labeled before the scheduled pickup time.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
General Guidance on Chemical Waste Disposal
In the absence of specific instructions, the following general principles for the disposal of pharmaceutical and research chemicals should be applied:
| Waste Type | General Disposal Guidelines |
| Unused or Expired Pure Chemical | Should be disposed of as hazardous chemical waste through your institution's EHS department. Do not dispose of it in the regular trash or down the drain. |
| Contaminated Labware (glass, plastic) | Collect in a designated container for solid hazardous waste. If broken, use a puncture-resistant container. |
| Aqueous Solutions | Collect in a designated container for aqueous hazardous waste. Do not pour down the drain unless explicitly permitted by EHS for very dilute, non-hazardous solutions. |
| Organic Solvent Solutions | Collect in a designated container for flammable/organic waste. Ensure that incompatible solvents are not mixed. |
Experimental Protocols
Specific experimental protocols for the neutralization or degradation of this compound for disposal are not available in the current literature. Any attempt to neutralize or treat the chemical waste in the lab would require a thorough understanding of its reactivity, which is not publicly documented. Therefore, in-lab treatment is not recommended.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a general decision-making workflow for the disposal of a research chemical like this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
